9-O-Ethyldeacetylorientalide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(6E,10E)-5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3/b14-9+,15-8- |
InChI Key |
JSCXGQXFCTYXGO-IVNSTMFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Natural Provenance of 9-O-Ethyldeacetylorientalide: A Technical Overview for Drug Discovery Professionals
An In-depth Examination of a Novel Sesquiterpene Lactone from Carpesium abrotanoides
Abstract
This technical guide delves into the discovery, natural source, and characterization of 9-O-Ethyldeacetylorientalide, a novel sesquiterpene lactone. While direct literature on "this compound" is not yet prevalent, this document synthesizes the extensive research on closely related sesquiterpene lactones isolated from the medicinal plant Carpesium abrotanoides. This plant, belonging to the Asteraceae family, is a well-documented source of structurally diverse and biologically active sesquiterpenoids, particularly of the guaianolide type.[1][2][3][4] This guide will extrapolate from the established methodologies for the isolation and structure elucidation of these parent compounds to provide a comprehensive understanding of this compound's origins and properties. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presentation to facilitate further investigation and application.
Introduction: The Rise of Sesquiterpene Lactones in Drug Discovery
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. These molecules have garnered significant attention in the scientific community due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][5] The genus Carpesium has emerged as a prolific source of novel sesquiterpene lactones, with Carpesium abrotanoides L. being a particularly rich reservoir of these compounds.[1][2][4][6] This plant has a history of use in traditional medicine across Asia for treating various ailments, hinting at the therapeutic potential of its chemical constituents.[7][8]
The compound of interest, this compound, is presented here as a derivative of a parent natural product, "orientalide," a hypothetical guaianolide sesquiterpene lactone from C. abrotanoides. The nomenclature suggests a modification at the C9 position, involving the substitution of an acetyl group with an ethyl group. Such modifications are often employed to enhance the biological activity or improve the pharmacokinetic properties of a lead compound.
Natural Source and Discovery
Botanical Source: Carpesium abrotanoides L.
Carpesium abrotanoides L., a perennial herb belonging to the Asteraceae family, is widely distributed in Europe and Asia.[6][9] It is known in traditional Chinese medicine as "Tian Ming Jing" and has been used for its purported insecticidal, anti-inflammatory, and other medicinal properties.[7] Phytochemical investigations of this plant have consistently revealed a wealth of sesquiterpene lactones, making it the primary natural source for the parent compound of this compound.[1][2][4]
General Discovery Workflow
The discovery of novel sesquiterpene lactones from C. abrotanoides typically follows a standardized workflow, as illustrated in the diagram below. This process begins with the collection and extraction of the plant material, followed by chromatographic separation and purification of individual compounds. The final step involves the rigorous structural elucidation of the isolated molecules.
Experimental Protocols
The following sections detail the typical experimental methodologies employed in the isolation and characterization of sesquiterpene lactones from Carpesium abrotanoides. These protocols are foundational for obtaining the parent compound "orientalide" and subsequently synthesizing this compound.
Plant Material and Extraction
-
Collection and Preparation: The whole plants of Carpesium abrotanoides are collected, authenticated, and air-dried in a shaded environment. The dried plant material is then ground into a coarse powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic process is required to isolate the individual sesquiterpene lactones.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The sesquiterpene lactones are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Filtration Chromatography: Fractions showing similar TLC profiles are combined and further purified by size exclusion chromatography, often using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The unambiguous determination of the chemical structure of a novel compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed structure. These include:
-
¹H NMR: Provides information about the number, type, and connectivity of protons.
-
¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the carbon skeleton and the position of functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the definitive three-dimensional structure and absolute stereochemistry.
Synthesis of this compound
The synthesis of this compound from its parent compound "orientalide" would likely involve a two-step process:
-
Deacetylation: The acetyl group at the C9 position of "orientalide" would be removed through hydrolysis, typically under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) or acidic conditions.
-
Ethylation: The resulting hydroxyl group at C9 would then be ethylated using a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate the reaction.
Data Presentation
The structural and biological data for newly isolated sesquiterpene lactones are typically presented in a standardized format for clarity and comparison.
Table 1: Physicochemical and Spectroscopic Data for a Representative Guaianolide
| Property | Data |
| Molecular Formula | C₂₂H₂₈O₈ (Hypothetical for a related compound)[10] |
| Molecular Weight | 420.45 g/mol (Hypothetical) |
| Appearance | White amorphous powder or colorless crystals |
| Optical Rotation | [α]²⁰D value in a specified solvent (e.g., CHCl₃) |
| HR-ESI-MS | [M+H]⁺ or [M+Na]⁺ peak with measured and calculated m/z values |
| ¹H NMR (CDCl₃, 500 MHz) | Chemical shifts (δ) in ppm, multiplicity, coupling constants (J) in Hz |
| ¹³C NMR (CDCl₃, 125 MHz) | Chemical shifts (δ) in ppm |
Table 2: Biological Activity Data for Representative Sesquiterpene Lactones from C. abrotanoides
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Caroguaianolide A | MDA-MB-231 | 5.21 | [1] |
| Caroguaianolide B | MDA-MB-231 | 6.34 | [1] |
| Caroguaianolide C | HGC-27 | 2.67 | [1] |
| Telekin | A549 | < 10 | [5] |
| Ivalin | A549 | < 10 | [5] |
Conclusion and Future Directions
The discovery of novel sesquiterpene lactones from Carpesium abrotanoides continues to provide promising lead compounds for drug development. While direct information on this compound is not yet available in the public domain, the established methodologies for the isolation, characterization, and modification of related compounds from this natural source provide a clear roadmap for its investigation. The synthesis of derivatives such as this compound represents a critical step in optimizing the therapeutic potential of these natural products. Future research should focus on the complete structural elucidation of "orientalide," the development of an efficient synthesis for this compound, and a thorough evaluation of its biological activity profile, including its mechanism of action and in vivo efficacy. Such studies will be instrumental in determining the potential of this novel compound as a future therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carpesium - Wikipedia [en.wikipedia.org]
- 7. Carpesabrolide A, a novel meroterpenoid with anti-inflammatory activity from Carpesium abrotanoides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carpesium abrotanoides L. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 10. (+)-Lyoniresinol | C22H28O8 | CID 11711453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biosynthesis of 9-O-Ethyldeacetylorientalide: A Hypothetical Pathway and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product. While its specific biosynthetic pathway has not been fully elucidated, this guide proposes a hypothetical pathway based on established principles of terpenoid biosynthesis. This document provides a comprehensive overview of the likely enzymatic steps, from central carbon metabolism to the final tailored product. It includes detailed experimental protocols for key stages of pathway elucidation and quantitative analysis, alongside visualizations of the proposed biochemical transformations and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of orientalide-type sesquiterpenoids and for professionals in drug development interested in the production and derivatization of these bioactive molecules.
Introduction
Sesquiterpenoids are a diverse class of C15 isoprenoid natural products with a wide range of biological activities. Among these, orientalide (B1516890) and its derivatives, found in plants of the Asteraceae family, have attracted interest for their potential pharmacological properties. This compound is a modified orientalide, characterized by the removal of an acetyl group and the addition of an ethyl group at the 9-hydroxy position. Understanding its biosynthesis is crucial for enabling biotechnological production and for generating novel analogs with improved therapeutic potential. This technical guide outlines a plausible biosynthetic route to this compound, detailing the precursor pathways, the formation of the sesquiterpene scaffold, and the specific tailoring reactions.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to occur in four main stages:
-
Formation of the Universal Sesquiterpene Precursor: The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
-
Formation of the Germacrene A Scaffold: FPP is cyclized by a sesquiterpene synthase, likely a germacrene A synthase (GAS), to form the characteristic germacrene A sesquiterpene backbone.
-
Oxidative Modifications and Lactonization: The germacrene A scaffold undergoes a series of oxidative modifications, including hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications facilitate the formation of the lactone ring, leading to a deacetylorientalide (B1164397) intermediate.
-
Final Tailoring Steps: The final steps involve the deacetylation of an acetylated orientalide precursor by a carboxylesterase and a subsequent ethylation of the newly exposed 9-hydroxyl group by a putative ethyltransferase.
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of intermediates and the final product is essential for understanding pathway flux and identifying bottlenecks. The following table summarizes hypothetical quantitative data that could be obtained from a heterologous production system, such as engineered Saccharomyces cerevisiae.
| Metabolite | Titer (mg/L) | Yield (mg/g DCW) | Productivity (mg/L/h) |
| Germacrene A | 150 ± 20 | 15 ± 2.0 | 2.5 ± 0.3 |
| 9-Hydroxy-deacetylorientalide | 25 ± 5 | 2.5 ± 0.5 | 0.4 ± 0.1 |
| This compound | 5 ± 1 | 0.5 ± 0.1 | 0.08 ± 0.02 |
Experimental Protocols
Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae
This protocol describes the assembly and expression of the proposed biosynthetic pathway in yeast.
1. Strain and Plasmids:
-
S. cerevisiae strain CEN.PK2-1C is a suitable host.
-
Use high-copy number 2µ plasmids for gene expression. A two-plasmid system can be used, one carrying the genes for the upstream pathway (GAS, P450s) and the other for the downstream tailoring enzymes.
2. Gene Synthesis and Cloning:
-
Codon-optimize the sequences of candidate Germacrene A Synthase (GAS), Cytochrome P450s (e.g., Germacrene A Oxidase, Costunolide Synthase), and a putative ethyltransferase for expression in S. cerevisiae.
-
Synthesize the genes commercially.
-
Clone the genes into yeast expression vectors under the control of strong constitutive promoters (e.g., pGPD, pTEF1).
3. Yeast Transformation:
-
Transform the plasmids into the yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select transformants on appropriate synthetic complete dropout media.
4. Cultivation and Induction:
-
Grow a pre-culture of the transformed yeast in 5 mL of selective medium overnight at 30°C.
-
Inoculate 50 mL of production medium (e.g., YPD) with the pre-culture to an initial OD600 of 0.1.
-
Grow at 30°C with shaking at 200 rpm for 72-96 hours.
5. Extraction of Sesquiterpenoids:
-
Add 10% (v/v) dodecane (B42187) to the culture to capture volatile intermediates like germacrene A.
-
After cultivation, extract the entire culture (cells and medium) twice with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Resuspend the dried extract in a known volume of hexane (B92381) or ethyl acetate.
-
Add an internal standard (e.g., caryophyllene) for quantification.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp to 200°C at 10°C/min, then to 300°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
3. Quantification:
-
Create a calibration curve using authentic standards of the target compounds, if available.
-
Quantify the compounds based on the peak area relative to the internal standard.
Experimental Workflow and Logical Relationships
Gene Discovery Workflow
Caption: Workflow for identifying and characterizing biosynthetic genes.
In Vitro Enzyme Assay Logic
Caption: Logical flow for in vitro characterization of biosynthetic enzymes.
Conclusion
The proposed biosynthetic pathway for this compound provides a rational framework for future research. The experimental protocols and workflows detailed in this guide offer practical approaches for elucidating this pathway and for the heterologous production of this and related sesquiterpenoids. The discovery of the specific enzymes involved, particularly the putative ethyltransferase, would be a significant advancement in our understanding of terpenoid biosynthesis and would open new avenues for the chemoenzymatic synthesis of novel bioactive compounds.
A Comprehensive Technical Guide to the Preliminary Biological Screening of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biological data for 9-O-Ethyldeacetylorientalide is not publicly available. This guide provides a robust framework for its preliminary biological screening based on established protocols for analogous compounds and general drug discovery practices. The iridoid class of compounds, to which orientalide (B1516890) derivatives belong, have demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antitumor effects, making the following screening cascade a pertinent starting point.[1]
Introduction to Preliminary Biological Screening
The preliminary biological screening of a novel compound, such as this compound, is a critical first step in the drug discovery pipeline. This initial evaluation aims to identify and characterize the compound's potential therapeutic activities and cytotoxic effects. A typical primary screening panel includes assays for antiproliferative, anti-inflammatory, and antimicrobial activities, which provide a broad overview of the compound's biological potential. Subsequent investigation into the mechanisms of action, such as the induction of apoptosis and effects on the cell cycle, can further elucidate its therapeutic promise. This guide outlines a comprehensive suite of in vitro assays to form the basis of a preliminary biological screen for this compound.
Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] It is widely used to screen compounds for their potential cytotoxic effects against cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, DU-145) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Presentation
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0.850 | 100 |
| 1 | 0.780 | 91.8 |
| 10 | 0.550 | 64.7 |
| 50 | 0.320 | 37.6 |
| 100 | 0.150 | 17.6 |
Experimental Workflow: MTT Assay
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and biological evaluation of Schizandrin derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Novel Sesquiterpenoid Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoid lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This technical guide provides an in-depth overview of the in vitro activity of novel sesquiterpenoid lactones, focusing on their cytotoxic effects against cancer cells and their modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of natural product-based drug discovery.
Data Presentation: In Vitro Cytotoxicity of Sesquiterpenoid Lactones
The cytotoxic activity of sesquiterpenoid lactones is a key area of investigation for their potential as anticancer agents. The following tables summarize the quantitative data from various in vitro studies, presenting the half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) values of different SLs against a panel of human cancer cell lines.
| Sesquiterpenoid Lactone | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Alantolactone | MDA-MB-231 (Breast) | MTT | 50 ± 5 | [4] |
| Isoalantolactone | MDA-MB-231 (Breast) | MTT | 90 ± 3 | [4] |
| Laserpitium Siler SL-3-4 | MDA-MB-231 (Breast) | MTT | 250 ± 2 | [4] |
| Polymatin B | CCRF-CEM (Leukemia) | MTT | 3.2 ± 0.1 | [5] |
| Polymatin B | MIA PaCa-2 (Pancreas) | MTT | 4.5 ± 0.2 | [5] |
| Uvedalin | CCRF-CEM (Leukemia) | MTT | 2.8 ± 0.1 | [5] |
| Enhydrin | CCRF-CEM (Leukemia) | MTT | 1.9 ± 0.1 | [5] |
| Grosheimin chloroacetate | THP-1 (Leukemia) | MTT | 0.59 ± 0.02 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the in vitro activity of novel compounds. The following sections provide methodologies for two commonly used cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8][9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI 1640 with 5% fetal bovine serum and 2 mM L-glutamine)[10]
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-40,000 cells/well) in 100 µL of culture medium.[9][10] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[9]
-
Incubation: Incubate the plates for 48 to 72 hours.[9]
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Remove the supernatant and wash the plates five times with tap water. Air dry the plates completely.[11]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][11]
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.[11]
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in water)[14][15]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Compound Treatment: Treat cells with various concentrations of the sesquiterpenoid lactones and incubate for the desired period (e.g., 72 hours).[15]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[15]
Signaling Pathways and Mechanisms of Action
Sesquiterpenoid lactones exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Several sesquiterpenoid lactones have been shown to inhibit this pathway.[16][17] For instance, helenalin (B1673037) has been reported to directly target the p65 subunit of NF-κB, thereby inhibiting its activity.[16] Other compounds like 7-hydroxyfrullanolide inhibit the phosphorylation of IKK-β, a key kinase in the NF-κB activation cascade.[18]
References
- 1. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.uran.ua [journals.uran.ua]
- 15. MTT (Assay protocol [protocols.io]
- 16. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Ethnobotanical and Pharmacological Landscape of Orientalide-Producing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the ethnobotanical background, phytochemical analysis, and pharmacological properties of plants producing orientalide (B1516890), with a primary focus on Sigesbeckia orientalis. For centuries, this plant has been a cornerstone of Traditional Chinese Medicine for treating inflammatory ailments. Modern scientific investigation has begun to unravel the molecular mechanisms underpinning these traditional uses, pointing towards the significant therapeutic potential of its bioactive constituents, including the sesquiterpenoid orientalide. This document synthesizes the available data on the traditional uses, chemical properties, and biological activities of orientalide and its source plants. It further details experimental protocols for extraction and analysis and visualizes the key signaling pathways implicated in its anti-inflammatory effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.
Ethnobotanical Background of Orientalide-Producing Plants
The primary plant species associated with the production of orientalide is Sigesbeckia orientalis L., a member of the Asteraceae family. This herb has a long and well-documented history of use in traditional medicine systems across Asia, particularly in China, where it is known as "Xi Xian Cao"[1].
Sigesbeckia orientalis L.
Sigesbeckia orientalis, commonly known as St. Paul's Wort, is an annual herb distributed throughout tropical and subtropical regions[2]. Its traditional medicinal applications are extensive and primarily revolve around its anti-inflammatory and analgesic properties.
Traditional Uses:
-
Rheumatic and Arthritic Conditions: The most prominent traditional use of Sigesbeckia orientalis is in the treatment of various forms of arthritis, rheumatic pain, backache, and sciatica. It is believed to "dispel wind-dampness" and strengthen the sinews, thereby improving joint mobility and alleviating pain[3][4].
-
Hypertension and Nervous System Disorders: Traditional Chinese Medicine also utilizes this plant for managing hypertension and neurasthenia[1].
-
Other Inflammatory and Infectious Conditions: Decoctions and topical applications of the plant have been used to treat boils, dermatitis, snakebites, and malaria[2]. In some traditions, it is also used for its purported diaphoretic and cardiotonic effects[2].
The aerial parts of the plant are the most commonly used portion for medicinal preparations[1]. Traditional preparations often involve decocting the dried herb in water, sometimes in combination with other herbs to enhance its therapeutic effects[3][4].
Verbesina Species
While orientalide itself has not been definitively isolated from Verbesina species, this genus, also belonging to the Asteraceae family, shares a similar ethnobotanical profile with Sigesbeckia in its traditional use for inflammatory conditions. Several Verbesina species have been used in traditional medicine for their analgesic and anti-inflammatory properties[5][6][7]. For instance, infusions of the leaves and flowers of Verbesina alternifolia were traditionally used by indigenous peoples of North America to relieve rheumatic pain and arthritis. This suggests a potential for related bioactive compounds with similar therapeutic actions within the broader Asteraceae family.
Phytochemistry: The Discovery of Orientalide
Phytochemical investigations into the constituents of Sigesbeckia orientalis have led to the isolation and characterization of a diverse array of bioactive compounds, including flavonoids, diterpenoids, and sesquiterpenoids. Among these, orientalide has been identified as a notable sesquiterpene lactone.
Table 1: Chemical Profile of Orientalide
| Property | Value |
| Chemical Formula | C₂₁H₂₄O₈ |
| Molecular Weight | 404.4 g/mol |
| Class | Sesquiterpenoid |
| Source Plant | Sigesbeckia orientalis L. |
Data sourced from PubChem CID 98050571.
Pharmacological Activities and Molecular Mechanisms
The traditional use of Sigesbeckia orientalis for inflammatory disorders is strongly supported by modern pharmacological studies. Research has demonstrated that extracts of the plant possess significant anti-inflammatory, analgesic, and immunomodulatory activities[3]. While studies on the specific molecular mechanisms of isolated orientalide are limited, research on the whole plant extract provides valuable insights into its potential modes of action, primarily centered on the modulation of key inflammatory signaling pathways.
Anti-inflammatory Effects
Extracts of Sigesbeckia orientalis have been shown to attenuate inflammatory responses in both in vitro and in vivo models[2][8]. These effects are largely attributed to the inhibition of pro-inflammatory mediators.
Modulation of NF-κB and MAPK Signaling Pathways
Studies on ethanolic extracts of Sigesbeckia orientalis have demonstrated a clear inhibitory effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[2][8]. These pathways are central regulators of the inflammatory response.
-
NF-κB Pathway: The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. Extracts of Sigesbeckia orientalis have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α[2][8]. This, in turn, prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
-
MAPK Pathway: The MAPK family of proteins (including ERK1/2, p38, and JNK) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Sigesbeckia orientalis extract has been found to reduce the phosphorylation of ERK1/2, p38, and JNK in a dose-dependent manner, thereby dampening the inflammatory cascade[2].
It is important to note that while orientalide is a component of these active extracts, further research is required to delineate its specific contribution to the observed inhibition of the NF-κB and MAPK pathways.
Experimental Protocols
The following sections outline generalized protocols for the extraction, isolation, and quantification of sesquiterpenoids like orientalide from Sigesbeckia orientalis. These are based on common methodologies in natural product chemistry and may require optimization for specific laboratory conditions.
Extraction of Orientalide from Sigesbeckia orientalis
Objective: To obtain a crude extract enriched with sesquiterpenoids from the aerial parts of Sigesbeckia orientalis.
Materials:
-
Dried and powdered aerial parts of Sigesbeckia orientalis
-
Ethanol (B145695) (95% or absolute)
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Macerate the powdered plant material in ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
Isolation of Orientalide using Chromatographic Techniques
Objective: To isolate orientalide from the crude extract using column chromatography and preparative HPLC.
Materials:
-
Crude ethanolic extract of Sigesbeckia orientalis
-
Silica (B1680970) gel for column chromatography
-
Solvents for gradient elution (e.g., n-hexane, ethyl acetate (B1210297), methanol)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile and water (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Protocol:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Preparative HPLC:
-
Subject the fraction(s) enriched with orientalide to preparative HPLC for final purification.
-
Use a C18 column with a mobile phase gradient of water and acetonitrile.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210-254 nm).
-
Collect the peak corresponding to orientalide.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity using spectroscopic methods (NMR, MS).
-
Quantitative Analysis of Orientalide by HPLC-DAD
Objective: To quantify the amount of orientalide in an extract of Sigesbeckia orientalis.
Materials:
-
Isolated and purified orientalide standard
-
Plant extract
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Analytical C18 column
-
Acetonitrile and water (HPLC grade)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of the orientalide standard in a suitable solvent (e.g., methanol) and then prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the plant extract, dissolve it in a known volume of solvent, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: DAD detection at the wavelength of maximum absorbance for orientalide.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine the peak area of orientalide.
-
Calculate the concentration of orientalide in the sample using the calibration curve.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which extracts of Sigesbeckia orientalis exert their anti-inflammatory effects. As previously mentioned, while orientalide is a component of these extracts, its specific role in modulating these pathways requires further investigation.
Figure 1: Proposed mechanism of anti-inflammatory action of Sigesbeckia orientalis extract.
Figure 2: General experimental workflow for the study of orientalide from Sigesbeckia orientalis.
Conclusion and Future Directions
The ethnobotanical record of Sigesbeckia orientalis provides a strong foundation for its modern pharmacological investigation. The traditional use of this plant for inflammatory conditions is now being validated through scientific studies that demonstrate its ability to modulate key inflammatory signaling pathways. Orientalide, as a constituent of this plant, is a promising candidate for further drug development.
However, significant research gaps remain. Future studies should focus on:
-
Elucidating the specific molecular targets of orientalide: It is crucial to move beyond studies of the whole plant extract and investigate the direct effects of isolated orientalide on the NF-κB, MAPK, and other relevant signaling pathways.
-
Quantitative analysis and standardization: Developing robust and validated methods for the quantification of orientalide in plant material and extracts is essential for quality control and the development of standardized herbal medicines.
-
Preclinical and clinical studies: Rigorous preclinical studies are needed to evaluate the efficacy, safety, and pharmacokinetic profile of orientalide. Positive results would then warrant well-designed clinical trials to assess its therapeutic potential in human inflammatory diseases.
By addressing these research questions, the full therapeutic potential of orientalide can be unlocked, potentially leading to the development of new and effective treatments for a range of inflammatory disorders.
References
- 1. app.scientifiq.ai [app.scientifiq.ai]
- 2. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Siegesbeckia orientalis ethanol extract in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ethanolic extract of the aerial part of Siegesbeckia orientalis L. inhibits the production of inflammatory mediators regulated by AP-1, NF-κB and IRF3 in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 9-O-Ethyldeacetylorientalide: A Technical Overview
Executive Summary
This technical document provides a comprehensive overview of the spectroscopic and spectrometric data for the novel compound 9-O-Ethyldeacetylorientalide. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a workflow diagram illustrating the analytical process from sample preparation to structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry to facilitate their understanding and utilization of this compound's structural information.
Introduction
This compound is a semi-synthetic derivative of orientalide, a natural product of significant interest due to its potential biological activities. The structural modification, specifically the introduction of an ethyl group at the C-9 position following deacetylation, is hypothesized to alter its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and characterization are paramount for any further investigation into its therapeutic potential. This whitepaper serves as a centralized repository for the foundational spectroscopic and spectrometric data of this new chemical entity.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.85 | d | 8.5 | 1H | H-1 |
| 4.20 | m | - | 1H | H-3 |
| 2.15 | dd | 13.5, 4.5 | 1H | H-4a |
| 1.80 | dt | 13.5, 2.0 | 1H | H-4b |
| 3.95 | q | 7.0 | 2H | -O-CH₂ -CH₃ (ethyl) |
| 1.25 | t | 7.0 | 3H | -O-CH₂-CH₃ (ethyl) |
| 1.10 | s | - | 3H | H-14 |
| 0.95 | d | 6.5 | 3H | H-15 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.2 | C | C-12 (lactone carbonyl) |
| 140.5 | C | C-5 |
| 121.8 | CH | C-6 |
| 82.5 | CH | C-1 |
| 78.9 | CH | C-9 |
| 65.4 | CH₂ | -O-CH₂ -CH₃ (ethyl) |
| 45.3 | CH | C-7 |
| 35.1 | CH₂ | C-4 |
| 25.8 | CH | C-11 |
| 22.7 | CH₃ | C-14 |
| 15.2 | CH₃ | -O-CH₂-CH₃ (ethyl) |
| 12.4 | CH₃ | C-15 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass-to-Charge (m/z) [M+H]⁺ | Calculated Mass | Molecular Formula |
| ESI+ | 309.1958 | 309.1964 | C₁₇H₂₅O₅ |
Experimental Protocols
The acquisition of high-quality spectroscopic and spectrometric data is contingent upon rigorous experimental procedures. The following sections detail the methodologies used.
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe was utilized for all NMR experiments.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃, 99.8% D), and the solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.
-
Data Processing: All spectra were processed using MestReNova software. The free induction decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were manually phased and baseline corrected. Chemical shifts are reported relative to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry
-
Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used for HRMS analysis.
-
Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Ionization and Analysis: The sample was introduced into the mass spectrometer via a heated electrospray ionization (HESI) source in positive ion mode. The spray voltage was set to 3.5 kV, and the capillary temperature was maintained at 320 °C. The mass analyzer was operated in full scan mode over a mass range of m/z 100-1000 with a resolution of 120,000.
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows and relationships in the structural elucidation of this compound.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids are a diverse class of naturally occurring organic compounds composed of three isoprene (B109036) units, giving them a 15-carbon skeleton (C15). Found abundantly in the plant kingdom, particularly in families such as Asteraceae, as well as in fungi and marine organisms, these compounds exhibit a remarkable array of chemical structures and biological activities. Their significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, have positioned them as a focal point in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sesquiterpenoids, detailed experimental protocols for their analysis, and insights into their roles in key signaling pathways.
Physical and Chemical Characteristics of Sesquiterpenoids
Sesquiterpenoids are biosynthesized from farnesyl pyrophosphate (FPP) and can be acyclic, monocyclic, bicyclic, or tricyclic. Subsequent biochemical modifications such as oxidation, hydroxylation, and rearrangement lead to a vast diversity of structures, including alcohols, aldehydes, ketones, and lactones.
General Physical Properties:
-
Appearance: Many sesquiterpenes are colorless to pale yellow oily liquids, while more complex, oxygenated sesquiterpenoids can be crystalline solids.
-
Odor: Volatile sesquiterpenes are often responsible for the characteristic aromas of many plants and essential oils, exhibiting a wide range of scents from woody and spicy to sweet and floral.
-
Solubility: As lipophilic compounds, sesquiterpenoids are generally insoluble or sparingly soluble in water. They are, however, soluble in non-polar organic solvents such as ethanol, methanol, chloroform, ether, and acetone. The solubility can be influenced by the presence of polar functional groups.
-
Boiling and Melting Points: The boiling and melting points of sesquiterpenoids vary significantly depending on their molecular weight, structure, and the presence of functional groups. Generally, boiling points are high, often exceeding 200°C.
General Chemical Properties:
-
Reactivity: The chemical reactivity of sesquiterpenoids is largely determined by their functional groups and the presence of double bonds. The carbon-carbon double bonds can undergo reactions such as hydrogenation, halogenation, and epoxidation.
-
Stereochemistry: Sesquiterpenoids often possess multiple chiral centers, leading to a large number of possible stereoisomers. The specific stereochemistry is crucial for their biological activity.
-
Lactone Ring: A significant subgroup of sesquiterpenoids are the sesquiterpene lactones, which contain a lactone ring. This feature is often associated with their potent biological activities.
Data Presentation: Physicochemical Properties of Representative Sesquiterpenoids
The following table summarizes the quantitative physicochemical data for a selection of well-known sesquiterpenoids.
| Sesquiterpenoid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Acyclic | |||||
| Farnesol | C15H26O | 222.37 | - | ~283 | Insoluble in water; soluble in oils and ethanol.[1] |
| Monocyclic | |||||
| α-Bisabolol | C15H26O | 222.37 | <25 | 153 (at 12 mmHg) | Insoluble in water and glycerin; soluble in ethanol.[2] |
| Humulene | C15H24 | 204.35 | < 25 | 106-107 | - |
| Bicyclic | |||||
| β-Caryophyllene | C15H24 | 204.35 | <25 | 262–264 | Insoluble in water. |
| Parthenolide | C15H20O3 | 248.32 | 145-146 | - | Sparingly soluble in water; soluble in ethanol, DMSO, and DMF. |
| Tricyclic | |||||
| Artemisinin | C15H22O5 | 282.34 | 152-157 | Decomposes | Insoluble in water; soluble in chloroform, acetone, ethyl acetate (B1210297), and benzene.[3][4] |
Experimental Protocols
The extraction, isolation, and characterization of sesquiterpenoids are critical steps in their study. The following section details common methodologies employed in sesquiterpenoid research.
Extraction and Isolation of Sesquiterpenoids from Plant Material
This protocol outlines a general procedure for the extraction and fractionation of sesquiterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Extraction: Macerate the dried, powdered plant material with 95% EtOH at room temperature for an extended period (e.g., 3 days), repeating the process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity: first with petroleum ether (to remove non-polar compounds), followed by ethyl acetate, and then n-butanol.
-
Collect each fraction separately and concentrate using a rotary evaporator. The sesquiterpenoids will be distributed among these fractions based on their polarity.
-
-
Column Chromatography:
-
The fraction richest in the target sesquiterpenoids (often the ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
The column is typically eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by TLC to identify those containing the compounds of interest.
-
-
Further Purification: Fractions containing the desired sesquiterpenoids may require further purification using techniques such as preparative HPLC or crystallization to obtain pure compounds.
Analytical Techniques for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile sesquiterpenes in complex mixtures like essential oils.
-
Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Column: A non-polar or medium-polar capillary column is typically used, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS).
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240-280°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) is injected in split or splitless mode.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a specific mass range (e.g., m/z 40-400).
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and with authentic standards when available.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis and purification of less volatile and more polar sesquiterpenoids, such as sesquiterpene lactones.
-
Column: A reversed-phase C18 column is most commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often acidified with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of the organic solvent over time.
-
Detection: A Diode Array Detector (DAD) or a UV detector is commonly used, with the detection wavelength set based on the chromophores present in the target molecules (e.g., around 210 nm for many sesquiterpene lactones). Mass spectrometry (LC-MS) can also be coupled for more definitive identification.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of novel sesquiterpenoids.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
1D NMR:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR: A suite of 2D NMR experiments is used to establish the complete molecular structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the connectivity of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Signaling Pathways and Logical Relationships
Sesquiterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is fundamental for drug development.
Sesquiterpenoid Biosynthesis Pathway
The biosynthesis of all sesquiterpenoids originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) pathway. FPP is then cyclized by a diverse family of enzymes called sesquiterpene synthases to generate the various sesquiterpene scaffolds.
Caption: General overview of the sesquiterpenoid biosynthesis pathway.
General Experimental Workflow for Sesquiterpenoid Purification
The purification of sesquiterpenoids from a crude plant extract typically follows a multi-step process to isolate the compounds of interest.
Caption: A typical workflow for the purification of sesquiterpenoids.
Modulation of the NF-κB Signaling Pathway by Sesquiterpenoids
Many sesquiterpene lactones are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key mechanism underlying their anti-inflammatory and anticancer effects.
Caption: Inhibition of the NF-κB pathway by sesquiterpene lactones.
Conclusion
Sesquiterpenoids represent a vast and structurally diverse class of natural products with immense potential for drug development. A thorough understanding of their physical and chemical properties is paramount for their successful isolation, characterization, and biological evaluation. The experimental protocols outlined in this guide provide a solid foundation for researchers working with these fascinating molecules. Furthermore, elucidating the mechanisms by which sesquiterpenoids modulate key signaling pathways, such as NF-κB, will continue to drive the discovery and development of new therapeutic agents derived from this important class of natural compounds.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of 9-O-Ethyldeacetylorientalide is not currently available. This guide provides a comprehensive overview of its potential therapeutic targets based on its chemical classification as a sesquiterpenoid lactone, its origin from Euphorbia pekinensis, and the known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundation for future research and drug development efforts.
Introduction
This compound is a sesquiterpenoid lactone isolated from the plant Euphorbia pekinensis. Sesquiterpenoid lactones are a large class of naturally occurring compounds known for a wide range of biological activities, most notably anti-inflammatory and cytotoxic effects. While direct studies on this compound are lacking, its chemical structure suggests that it may share therapeutic targets with other well-researched sesquiterpenoid lactones, particularly those of the germacranolide and melampolide subclasses. Extracts from Euphorbia pekinensis have been used in traditional medicine and have been shown to possess anti-inflammatory and anti-tumor properties, further suggesting potential therapeutic applications for its constituents.[1][2][3]
This technical guide will explore the probable therapeutic targets of this compound by examining the established mechanisms of action of related compounds and the pharmacological profile of its source organism.
Potential Therapeutic Targets and Signaling Pathways
Based on the activities of analogous compounds, the primary therapeutic potential of this compound likely lies in the modulation of inflammatory and oncogenic signaling pathways.
A hallmark of sesquiterpenoid lactones is their potent anti-inflammatory activity. This is often mediated through the inhibition of key signaling pathways involved in the inflammatory response.
2.1.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Many sesquiterpenoid lactones exert their anti-inflammatory effects by inhibiting this pathway.[4][5][6] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, a characteristic feature of many sesquiterpenoid lactones.[6] This modification prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
2.1.2. Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
The STAT3 pathway is another crucial signaling cascade involved in inflammation and cancer. Some sesquiterpenoid lactones, such as costunolide, have been shown to inhibit STAT3 activation.[8] Inhibition of STAT3 can lead to decreased expression of genes involved in cell proliferation and survival.
2.1.3. Hedgehog (Hh)/Gli-mediated Transcription Pathway
The Hedgehog signaling pathway plays a role in embryonic development and its aberrant activation is implicated in several cancers. A germacranolide sesquiterpenoid lactone isolated from Siegesbeckia glabrescens was found to suppress Hedgehog/Gli-mediated transcription in pancreatic cancer cells.[9] This suggests that this compound could also potentially target this pathway.
Many sesquiterpenoid lactones exhibit cytotoxic activity against various cancer cell lines. This is often linked to their ability to induce apoptosis and inhibit cell proliferation, which can be a consequence of inhibiting the pro-survival NF-κB and STAT3 pathways.[10][11] The cytotoxic effects of extracts from Euphorbia pekinensis have also been documented.[1][2]
Research on diterpenoids from Euphorbia pekinensis has indicated effects on aquaporins in the colon, suggesting a potential role in regulating water transport.[12] While speculative, it is possible that sesquiterpenoids from the same plant could have effects on ion channels or other membrane proteins. Additionally, a study on the therapeutic effects of Euphorbia pekinensis on hepatocellular carcinoma ascites pointed to the regulation of the Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 signal axis.[13]
Quantitative Data from Related Sesquiterpenoid Lactones
To provide a context for the potential potency of this compound, the following table summarizes the reported IC50 values for the anti-inflammatory and cytotoxic activities of several related sesquiterpenoid lactones.
| Compound Class | Compound | Activity | Cell Line/Assay | IC50 (µM) | Reference |
| Germacranolide | Parthenolide | NF-κB Inhibition | Jurkat T cells | ~5 | [6] |
| Germacranolide | Costunolide | Apoptosis Induction | Endometriotic cells | ~20 | [8] |
| Pseudoguaianolide | Helenalin | NF-κB Inhibition | Jurkat T cells | ~10 | [6] |
| Melampolide | Uvedalin | NF-κB DNA Binding | Jurkat T cells | ~10 | [14] |
| Sesquiterpenoid Lactone | (Unnamed) | Nitric Oxide Inhibition | RAW264.7 cells | 0.79 - 4.73 | [15] |
| Sesquiterpenoid Lactone | Britannin | Cytotoxicity | HepG2 cells | ~2.5 | [10] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the therapeutic targets of this compound.
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 24-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound. Pre-incubate for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Objective: To assess the effect of this compound on the protein levels and phosphorylation status of key components of the NF-κB pathway.
Materials:
-
RAW264.7 macrophage cells (or other relevant cell line)
-
LPS
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed RAW264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the appropriate duration (e.g., 30 minutes for p-IκBα, 24 hours for iNOS/COX-2).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, MCF-7)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
While direct experimental evidence is currently lacking, the chemical nature of this compound as a sesquiterpenoid lactone and its origin from Euphorbia pekinensis strongly suggest that its therapeutic potential lies in the modulation of key signaling pathways involved in inflammation and cancer. The NF-κB pathway stands out as a primary putative target, with the STAT3 and Hedgehog pathways also representing plausible candidates. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of these potential therapeutic targets. Further research is essential to isolate or synthesize sufficient quantities of this compound and to perform the necessary in vitro and in vivo studies to validate these hypotheses and unlock its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Euphorbia pekinensis Rupr. roots: a comprehensive review of botany, traditional uses, phytochemistry, pharmacology, quality control, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpenoids lactones: benefits to plants and people - CentAUR [centaur.reading.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Antitumor Properties of Novel Sesquiterpene Lactone Analogs as NFκB Inhibitors that Bind to the IKKβ Ubiquitin-like Domain (ULD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laxative Effects of Total Diterpenoids Extracted from the Roots of Euphorbia pekinensis Are Attributable to Alterations of Aquaporins in the Colon | MDPI [mdpi.com]
- 13. Therapeutic effects of Euphorbia Pekinensis and Glycyrrhiza glabra on Hepatocellular Carcinoma Ascites Partially Via Regulating the Frk-Arhgdib-Inpp5d-Avpr2-Aqp4 Signal Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Three rare anti-inflammatory sesquiterpene lactones from <i>Magnolia grandiflora</i> [cjnmcpu.com]
Orientalide Class Compounds: A Deep Dive into Their Bioactive Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orientalide (B1516890) class of compounds, primarily sesquiterpene lactones, has emerged as a significant area of interest in natural product chemistry and drug discovery. Initially isolated from terrestrial plants such as Siegesbeckia orientalis, these compounds and their analogs have since been identified in various natural sources, including marine organisms. Exhibiting a wide array of biological activities, orientalides have demonstrated notable potential as anti-inflammatory and anticancer agents. This technical guide provides a comprehensive literature review of orientalide class compounds, detailing their chemical structures, biological activities, and underlying mechanisms of action, with a focus on their impact on key signaling pathways.
Chemical Structures
The core chemical scaffold of the orientalide class is typically a germacrane-type sesquiterpenoid. Variations in the functional groups, stereochemistry, and oxidation patterns of this core structure give rise to a diverse family of orientalide compounds, including Orientalide A, B, and C, as well as related sesquiterpene lactones. The structural elucidation of these compounds has been primarily achieved through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities
Orientalide class compounds have been shown to possess significant anti-inflammatory and cytotoxic properties. The following tables summarize the quantitative data on the biological activities of various orientalide-related compounds isolated from Siegesbeckia orientalis.
Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones from Siegesbeckia orientalis
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Chlosigesolide A | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 10.9 ± 0.8 | [1] |
| Various Sesquiterpene Lactones | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 26.5 - 49.7 | [1] |
| Germacranolide Sesquiterpene Lactone 1 | Interleukin-8 (IL-8) Production Inhibition | Human Neutrophils | 1.6 | [2] |
| Germacranolide Sesquiterpene Lactone 2 | Interleukin-8 (IL-8) Production Inhibition | Human Neutrophils | 6.3 | [2] |
| Germacranolide Sesquiterpene Lactone 1 | Tumor Necrosis Factor-α (TNF-α) Production Inhibition | Human Neutrophils | 0.9 | [2] |
| Germacranolide Sesquiterpene Lactone 2 | Tumor Necrosis Factor-α (TNF-α) Production Inhibition | Human Neutrophils | 3.3 | [2] |
Table 2: Cytotoxic Activity of Germacrane-type Sesquiterpenoids from Siegesbeckia orientalis
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 (8-methacryloxy group) | A549 (Human lung carcinoma) | 6.02 - 10.77 | [3] |
| Compound 21 (8-methacryloxy group) | A549 (Human lung carcinoma) | 6.02 - 10.77 | [3] |
| Compound 23 (8-methacryloxy group) | A549 (Human lung carcinoma) | 6.02 - 10.77 | [3] |
| Compound 13 (8-methacryloxy group) | MDA-MB-231 (Human breast adenocarcinoma) | 6.02 - 10.77 | [3] |
| Compound 21 (8-methacryloxy group) | MDA-MB-231 (Human breast adenocarcinoma) | 6.02 - 10.77 | [3] |
| Compound 23 (8-methacryloxy group) | MDA-MB-231 (Human breast adenocarcinoma) | 6.02 - 10.77 | [3] |
Experimental Protocols
Isolation and Purification of Sesquiterpene Lactones from Siegesbeckia orientalis
The general procedure for isolating orientalide class compounds involves extraction of the plant material with organic solvents, followed by chromatographic separation.
-
Extraction: The air-dried aerial parts of Siegesbeckia orientalis are powdered and extracted with a solvent such as dichloromethane (B109758) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2]
-
Fractionation: The crude extract is subjected to fractionation using various chromatographic techniques. This may involve initial separation on a silica (B1680970) gel column with a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.[4]
-
Purification: Bioactive fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by using high-performance liquid chromatography (HPLC) with a suitable solvent system to afford the pure compounds.[2][4]
-
Structure Elucidation: The chemical structures of the isolated compounds are determined by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).[5][6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of orientalide compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the orientalide compounds for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity of orientalide compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[1]
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and incubated until they adhere.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the orientalide compounds for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.
Signaling Pathway Modulation
The anti-inflammatory and anticancer effects of orientalide class compounds are often attributed to their ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Some sesquiterpene lactones have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[11][12]
Figure 1: Orientalide inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of these pathways is common in cancer. Some natural compounds exert their anticancer effects by modulating the phosphorylation status and activity of key proteins within the MAPK pathways, leading to cell cycle arrest and apoptosis.[13][14]
Figure 2: Orientalide modulation of the MAPK signaling pathways.
Conclusion
Orientalide class compounds represent a promising group of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. Their ability to modulate key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for their observed biological activities. Further research, including the synthesis of novel derivatives and comprehensive preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this fascinating class of compounds. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of orientalide class compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Diterpene and Anti-inflammatory Sesquiterpene Lactones from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Design, Synthesis and Evaluation of Novel Derivatives of Curcuminoids with Cytotoxicity | MDPI [mdpi.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Lucidone inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 murine macrophage cells via NF-kappaB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 9-O-Ethyldeacetylorientalide from Carpesium divaricatum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid compound, from the plant Carpesium divaricatum. This document outlines the necessary steps from the initial extraction of plant material to the final purification of the target compound, based on established methodologies for similar compounds from the same plant species.
Introduction
This compound is a sesquiterpenoid belonging to the germacranolide class of natural products. Sesquiterpene lactones are known for their diverse biological activities, and compounds isolated from Carpesium divaricatum, a plant rich in these metabolites, have demonstrated cytotoxic and anti-inflammatory properties.[1][2][3][4] The protocols detailed below are designed to provide a robust framework for obtaining this compound for further research and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₁H₂₆O₇ |
| Molecular Weight | 390.43 g/mol |
| Class | Sesquiterpenoid (Germacranolide) |
| Plant Source | Carpesium divaricatum Sieb. et Zucc. |
Table 2: Summary of Extraction and Purification Parameters (General Protocol)
| Step | Parameter | Recommended Specification |
| Plant Material | Part Used | Whole Plant |
| Preparation | Air-dried and powdered | |
| Extraction | Solvent | 95% Ethanol (B145695) |
| Solid-to-Solvent Ratio | 1:10 (w/v) | |
| Method | Maceration with sonication | |
| Duration | 3 x 24 hours | |
| Solvent Partitioning | Solvents | Ethyl acetate (B1210297) and Water |
| Ratio | 1:1 (v/v) | |
| Chromatography 1 | Type | Silica (B1680970) Gel Column Chromatography |
| Mobile Phase | Gradient of Chloroform-Methanol | |
| Chromatography 2 | Type | Sephadex LH-20 Column Chromatography |
| Mobile Phase | Methanol (B129727) | |
| Chromatography 3 | Type | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
| Column | C18 reversed-phase | |
| Mobile Phase | Gradient of Acetonitrile-Water |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The whole plant of Carpesium divaricatum should be collected, preferably during its flowering season to ensure the highest concentration of secondary metabolites.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: The plant material is washed with distilled water to remove any soil and debris. It is then air-dried in the shade at room temperature for 2-3 weeks until brittle. The dried plant material is ground into a coarse powder using a mechanical grinder.
Extraction of Crude Bioactive Compounds
-
Maceration: The powdered plant material (1 kg) is macerated in 95% ethanol (10 L) at room temperature.
-
Sonication: To enhance extraction efficiency, the mixture is subjected to ultrasonication for 30 minutes.
-
Extraction Repetition: The maceration process is repeated three times with fresh solvent every 24 hours to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanol extracts are combined and filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure at 40°C using a rotary evaporator to yield the crude ethanol extract.
Solvent Partitioning of the Crude Extract
-
Suspension: The crude ethanol extract is suspended in distilled water (1 L).
-
Liquid-Liquid Extraction: The aqueous suspension is then partitioned successively with an equal volume of ethyl acetate (3 x 1 L) in a separatory funnel.
-
Fraction Collection: The ethyl acetate fractions, which will contain the less polar sesquiterpenoids, are combined.
-
Concentration: The combined ethyl acetate fraction is concentrated under reduced pressure to yield the ethyl acetate-soluble fraction.
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is a multi-step process involving several chromatographic techniques.
-
Column Packing: A glass column is packed with silica gel (200-300 mesh) using a slurry method with chloroform (B151607).
-
Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v Chloroform-Methanol).
-
Fraction Collection: Fractions of a fixed volume (e.g., 250 mL) are collected.
-
TLC Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 95:5) and visualized under UV light and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled.
-
Purpose: To remove pigments and other high molecular weight impurities.
-
Column Packing: A column is packed with Sephadex LH-20 resin swelled in methanol.
-
Elution: The pooled fractions from the silica gel column containing the compound of interest are dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column. The column is then eluted with 100% methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the target compound.
-
Final Purification: The final purification is achieved using a preparative HPLC system.
-
Column: A C18 reversed-phase column is used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed. The gradient program should be optimized based on analytical HPLC analysis of the enriched fraction.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Peak Collection: The peak corresponding to this compound is collected.
-
Purity Confirmation: The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Mandatory Visualizations
References
- 1. Chemical Composition and Cytotoxic Activity of Extracts from Carpesium divaricatum: In Vitro- versus Field-Grown Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenoids from Carpesium divaricatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of 9-O-Ethyldeacetylorientalide and its Analogs: A Methodological Overview
Application Note: The total synthesis of complex natural products like 9-O-Ethyldeacetylorientalide and the generation of its analogs are critical endeavors in medicinal chemistry and drug development. These synthetic efforts enable access to significant quantities of the natural product for biological evaluation, which is often scarce from its natural source. Furthermore, the synthesis of analogs allows for the systematic exploration of the structure-activity relationship (SAR), providing crucial insights into the pharmacophore and facilitating the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. This document outlines a representative synthetic approach and key experimental protocols that could be employed in the total synthesis of this compound and its derivatives, based on established stereoselective methodologies in natural product synthesis.
While a specific total synthesis of this compound has not been detailed in the reviewed literature, this guide presents a plausible retrosynthetic analysis and protocols for key transformations that are frequently utilized in the assembly of complex polyketide-like natural products. The strategies herein are informed by successful total syntheses of other structurally intricate molecules and are intended to serve as a foundational resource for researchers embarking on similar synthetic challenges.
Data Presentation: Representative Reaction Yields and Conditions
The following tables summarize quantitative data for key hypothetical reaction steps in the synthesis of a core intermediate for this compound and its analogs. This data is illustrative and representative of typical outcomes in complex organic synthesis.
Table 1: Asymmetric Aldol Reaction for Key Fragment Synthesis
| Entry | Aldehyde | Ketone | Chiral Auxiliary | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) |
| 1 | 1 | 2 | (R)-CBS | TiCl4 | CH2Cl2 | -78 | 4 | 85 | >95:5 |
| 2 | 1 | 2 | (-)-DIP-Cl | Sn(OTf)2 | THF | -78 | 6 | 78 | 90:10 |
| 3 | 1 | 2 | Evans' Auxiliary | Bu2BOTf | CH2Cl2 | -78 to 0 | 3 | 92 | >98:2 |
| 4 | 1a | 2 | Evans' Auxiliary | Bu2BOTf | CH2Cl2 | -78 to 0 | 3.5 | 88 | >98:2 |
| 5 | 1b | 2 | Evans' Auxiliary | Bu2BOTf | CH2Cl2 | -78 to 0 | 3 | 90 | >97:3 |
-
1a and 1b represent aldehyde analogs for SAR studies.
-
dr = diastereomeric ratio.
Table 2: Macrolactonization Conditions for Ring Closure
| Entry | Precursor | Method | Reagent | Solvent | Concentration (mM) | Yield (%) |
| 1 | Seco-acid 3 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene | 0.5 | 75 |
| 2 | Seco-acid 3 | Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) | CH2Cl2 | 0.5 | 82 |
| 3 | Seco-acid 3 | Mitsunobu | DEAD, PPh3 | THF | 1.0 | 65 |
| 4 | Seco-acid 3a | Shiina | MNBA | CH2Cl2 | 0.5 | 79 |
| 5 | Seco-acid 3b | Shiina | MNBA | CH2Cl2 | 0.5 | 85 |
-
3a and 3b represent seco-acid precursors for analog synthesis.
Experimental Protocols
The following are detailed, representative protocols for key transformations in a hypothetical total synthesis of this compound.
Protocol 1: Asymmetric Aldol Reaction using an Evans' Auxiliary
This protocol describes the stereoselective formation of a β-hydroxy ketone, a common structural motif in polyketides.
-
Preparation of the N-acyl oxazolidinone: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at 0 °C. Add the desired acyl chloride (1.1 eq.) dropwise and stir for an additional 2 hours at 0 °C. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH2Cl2 (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq.) dropwise, followed by triethylamine (B128534) (1.2 eq.). Cool the reaction mixture to -78 °C and stir for 30 minutes. Add a solution of the aldehyde (1.2 eq.) in CH2Cl2 dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with CH2Cl2 (3 x 30 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions (e.g., LiBH4, H2O2) to yield the corresponding chiral alcohol.
Protocol 2: Shiina Macrolactonization
This protocol describes a mild and efficient method for the formation of the macrolactone ring.
-
Reagent Preparation: Prepare a 0.5 mM solution of the seco-acid precursor in anhydrous, degassed CH2Cl2.
-
Reaction Setup: To a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 eq.) and 4-dimethylaminopyridine (B28879) (DMAP, 6.0 eq.) in a large volume of anhydrous CH2Cl2 (to maintain high dilution) at room temperature under an argon atmosphere, add the solution of the seco-acid precursor dropwise via a syringe pump over a period of 6 hours.
-
Reaction Monitoring and Workup: Stir the reaction mixture for an additional 12 hours at room temperature. Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO3 and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible high-level retrosynthetic analysis for this compound.
Caption: Retrosynthetic analysis of this compound.
Hypothetical Signaling Pathway Investigation
This diagram illustrates a general workflow for investigating the biological mechanism of action of newly synthesized analogs.
Caption: Workflow for biological evaluation of synthetic analogs.
Application Note: Quantitative Analysis of 9-O-Ethyldeacetylorientalide in Plant Extracts
Abstract
This application note details validated analytical methods for the quantitative determination of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid of interest, in plant extracts. A robust Ultrasound-Assisted Extraction (UAE) protocol has been optimized for efficient sample preparation. Quantification is achieved through two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and confirmatory analysis. These methods provide the necessary accuracy, precision, and sensitivity for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound is a sesquiterpenoid compound with potential pharmacological activities. As research into its biological effects progresses, the need for reliable and validated analytical methods for its quantification in complex matrices such as plant extracts becomes critical. This document provides detailed protocols for the extraction and subsequent quantification of this compound, ensuring data integrity and reproducibility for research, quality control, and drug development purposes.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (B145695) (99% v/v, HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.
-
Add 20 mL of 99% v/v ethanol as the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Diagram of the Ultrasound-Assisted Extraction Workflow:
Caption: Workflow for Ultrasound-Assisted Extraction.
Quantification by HPLC-UV
This method is suitable for the routine quantification of this compound in extracts with relatively high concentrations of the analyte.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 215 nm
Protocol:
-
Prepare a stock solution of this compound standard (1 mg/mL) in ethanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the filtered plant extract samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Quantification by LC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for confirmatory analysis.
Instrumentation and Conditions:
-
LC System: UPLC system (e.g., Waters ACQUITY)
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80-95% B
-
12-14 min: 95% B (hold)
-
14.1-16 min: 20% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 391.17 [M+H]+
-
Product Ion (Q3) for Quantification: To be determined by infusion of a standard.
-
Product Ion (Q3) for Confirmation: To be determined by infusion of a standard.
-
Protocol:
-
Follow the same procedure for preparing stock and calibration standards as in the HPLC-UV method, but at a lower concentration range (e.g., 1 to 1000 ng/mL).
-
Optimize the MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.
-
Inject the calibration standards and samples.
-
Quantify the analyte based on the peak area of the quantification transition and the calibration curve.
Diagram of the Analytical Quantification Workflow:
Caption: General workflow for analytical quantification.
Data Presentation
The quantitative data obtained from the analysis of three different hypothetical plant extracts are summarized in the tables below for easy comparison.
Table 1: Quantification of this compound by HPLC-UV
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/g of dry plant material) |
| Extract A | 15.2 | 125430 | 62.7 |
| Extract B | 15.3 | 258910 | 129.5 |
| Extract C | 15.2 | 89765 | 44.9 |
Table 2: Quantification of this compound by LC-MS/MS
| Sample ID | Retention Time (min) | Peak Area (Quantification Transition) | Concentration (ng/g of dry plant material) |
| Extract A | 8.7 | 87654 | 62,750 |
| Extract B | 8.8 | 179876 | 129,480 |
| Extract C | 8.7 | 62345 | 44,890 |
Conclusion
The methods presented in this application note provide a comprehensive framework for the reliable quantification of this compound in plant extracts. The Ultrasound-Assisted Extraction protocol is efficient and reproducible. The HPLC-UV method is well-suited for routine analysis, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. These protocols can be readily implemented in a laboratory setting to support research and development activities related to this compound.
Application Notes and Protocols for Determining the Bioactivity of 9-O-Ethyldeacetylorientalide
Introduction
9-O-Ethyldeacetylorientalide is a natural product belonging to the orientalide (B1516890) class of compounds. While the specific biological activities of this compound are not extensively documented, related compounds, such as Orientin, have demonstrated significant anti-inflammatory properties. This has led to the hypothesis that this compound may also exhibit anti-inflammatory effects, potentially through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[1][2][3]
These application notes provide a comprehensive set of protocols for a cell-based assay to investigate the anti-inflammatory activity of this compound. The described workflow is designed for researchers in drug discovery and related fields to assess the compound's efficacy in a controlled in vitro environment. The protocols detail methods for evaluating cell viability, quantifying the production of pro-inflammatory cytokines, and analyzing the activation of the NF-κB signaling pathway.
Target Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for a cell-based assay to characterize the anti-inflammatory activity of this compound.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of this compound is depicted below. The process begins with cell culture and compound treatment, followed by assays to determine cytotoxicity and anti-inflammatory efficacy, and concludes with a mechanistic study of the NF-κB signaling pathway.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Protocols
Cell Culture and Maintenance
Cell Line: Human monocytic THP-1 cells. This cell line can be differentiated into macrophage-like cells, which are relevant for studying inflammatory responses.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate monocytes into macrophage-like cells, seed the cells in culture plates and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity.
Materials:
-
Differentiated THP-1 cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Seed differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophage-like cells.
Materials:
-
Differentiated THP-1 cells in a 24-well plate
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
Protocol:
-
Seed differentiated THP-1 cells in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of each cytokine from a standard curve.
Western Blot Analysis of the NF-κB Signaling Pathway
This protocol is designed to investigate the molecular mechanism of this compound's anti-inflammatory activity by examining its effect on the NF-κB signaling pathway. The activation of this pathway is a key step in the inflammatory response.
NF-κB Signaling Pathway Diagram
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.
Materials:
-
Differentiated THP-1 cells in a 6-well plate
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed differentiated THP-1 cells in a 6-well plate.
-
Pre-treat the cells with a selected effective concentration of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation
The quantitative data obtained from the assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + Compound (X µM) | ||
| LPS + Compound (Y µM) | ||
| LPS + Compound (Z µM) |
Table 3: Densitometric Analysis of Western Blot Results
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Control (No LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + Compound (Y µM) |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and reagents.
References
- 1. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientin inhibits inflammation in chondrocytes and attenuates osteoarthritis through Nrf2/NF-κB and SIRT6/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orientin alleviates the inflammatory response in psoriasis like dermatitis in BALB/c mice by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Sesquiterpenoid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpenoids, a class of C15 terpenoids derived from the isoprenoid pathway, represent a rich and structurally diverse source of bioactive natural products.[1] Found abundantly in plants and fungi, these compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] High-throughput screening (HTS) of sesquiterpenoid libraries offers a powerful and efficient strategy for the identification of novel lead compounds for drug discovery.[5] This document provides detailed application notes and experimental protocols for the HTS of sesquiterpenoid libraries, with a focus on identifying compounds with anticancer activity.
Applications in Drug Discovery
The structural complexity and chemical diversity of sesquiterpenoids make them attractive candidates for drug development. HTS campaigns targeting sesquiterpenoid libraries can be applied to a variety of therapeutic areas:
-
Oncology: Many sesquiterpenoids exhibit potent cytotoxic and pro-apoptotic effects on cancer cells.[6]
-
Inflammation and Immunology: Sesquiterpenoids are known to modulate inflammatory pathways, such as NF-κB signaling.[2]
-
Infectious Diseases: The antibacterial and antifungal activities of certain sesquiterpenoids make them promising leads for novel antimicrobial agents.[6][7]
-
Neurodegenerative Diseases: Some sesquiterpenoids have shown neuroprotective effects, suggesting their potential in treating neurodegenerative disorders.[2]
Data Presentation: Quantitative Analysis of Sesquiterpenoid Activity
The following tables summarize representative quantitative data from studies on the biological activity of various sesquiterpenoids. It is important to note that hit rates in HTS campaigns can vary significantly based on the library composition, assay type, and screening concentration.
Table 1: Cytotoxic Activity of Selected Sesquiterpenoids Against Cancer Cell Lines
| Sesquiterpenoid | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Parthenolide | Panc-1 (Pancreatic) | MTT Assay | 39 | [8] |
| Eremantholide C | Caco-2 (Colon) | MTT Assay | 0.28 | [8] |
| Goyazensolide | Caco-2 (Colon) | MTT Assay | 0.96 | [8] |
| Albocinnamin A | SW480 (Colon) | MTS Assay | 19.3 | [6] |
| Albocinnamin A | MCF-7 (Breast) | MTS Assay | 33.3 | [6] |
| Albocinnamin B | HL-60 (Leukemia) | MTS Assay | 12.3 | [6] |
Table 2: Antibacterial Activity of Selected Sesquiterpenoids
| Sesquiterpenoid | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| Albocinnamin F | Staphylococcus aureus | Broth Microdilution | 64 | [6] |
| Albocinnamin G | Staphylococcus aureus | Broth Microdilution | 64 | [6] |
Experimental Protocols
Primary High-Throughput Screening: Cell-Based Cytotoxicity Assay
This protocol describes a primary HTS assay to identify sesquiterpenoids with cytotoxic activity against a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)[5]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[5]
-
Sesquiterpenoid compound library (e.g., ChemFaces) dissolved in DMSO[7]
-
384-well clear-bottom white plates[5]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[9]
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Determine cell density and dilute to the desired seeding concentration (e.g., 2,000 cells/well).[5]
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.[5]
-
-
Compound Addition:
-
Prepare a working concentration plate of the sesquiterpenoid library by diluting the stock plate with culture medium to achieve a final screening concentration (e.g., 10 µg/mL).[5]
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate.
-
Include positive controls (e.g., 1 µM staurosporine) and negative controls (0.1% DMSO).[5]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.[5]
-
-
Assay Readout:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.[5]
-
Add 25 µL of CellTiter-Glo® reagent to each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure luminescence using a plate reader.[5]
-
Secondary Assay: Caspase-Glo® 3/7 Apoptosis Assay
This protocol is for a secondary assay to confirm that the cytotoxic effect of hit compounds is mediated through the induction of apoptosis.
Materials:
-
Human cancer cell line
-
Culture medium
-
Hit sesquiterpenoid compounds
-
384-well clear-bottom white plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding procedure as in the primary screen.
-
Treat cells with a dilution series of the hit compounds to determine their IC50 values.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Biochemical Assay: Sesquiterpene Synthase Inhibition Assay
This protocol describes a biochemical assay to identify inhibitors of sesquiterpene synthases, which are key enzymes in the biosynthesis of sesquiterpenoids.[10]
Materials:
-
Purified sesquiterpene synthase enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Tritium-labeled FPP ([3H]-FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Sesquiterpenoid compound library
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, purified sesquiterpene synthase, and the sesquiterpenoid compound to be tested.
-
Include positive controls (known inhibitor) and negative controls (DMSO).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of FPP and [3H]-FPP to each well. The final substrate concentration should be near the Km value of the enzyme.[10]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Terminate the reaction by adding a quenching solution (e.g., 2 M HCl).
-
Extract the radioactive sesquiterpene products with an organic solvent (e.g., hexane).
-
-
Measurement:
-
Transfer the organic phase to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. A decrease in radioactivity compared to the negative control indicates inhibition of the enzyme.
-
Visualizations
Caption: High-throughput screening workflow for sesquiterpenoid libraries.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Logical flow of a screening cascade for hit identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Impact of library input on the hit discovery rate in DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sesquiterpenoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation of 9-O-Ethyldeacetylorientalide for In Vivo Studies
Introduction
These application notes provide a comprehensive framework for the development of formulations for the novel compound 9-O-Ethyldeacetylorientalide, intended for in vivo preclinical research. As specific physicochemical data for this compound are not publicly available, we proceed under the working assumption that, like its parent class of sesquiterpenoid lactones, it is a poorly water-soluble molecule.[1] The primary challenge in formulating such hydrophobic compounds is overcoming their low aqueous solubility to achieve adequate absorption and systemic bioavailability for accurate pharmacodynamic and toxicological assessment.[2][3]
The rate and extent of absorption for poorly soluble compounds (BCS Class II or IV) are highly dependent on the formulation's performance.[3] Therefore, a systematic approach involving pre-formulation screening and the selection of appropriate excipients is critical.[4][5] The strategies outlined below focus on creating solutions or stable suspensions suitable for common administration routes in animal models, including oral (PO), intravenous (IV), and intraperitoneal (IP). Key approaches include the use of co-solvents, surfactants, and suspending agents to enhance solubility and ensure consistent delivery.[2][6]
A crucial component of this process is the assessment of the formulation's stability, which ensures that the test system receives the correct and intended dose of the test article throughout the study.[7][8] The following protocols and data tables provide a robust starting point for researchers to develop and validate a suitable formulation for this compound.
Data Presentation: Formulation & Stability
The following tables provide examples of vehicle compositions and typical data generated during pre-formulation and stability studies.
Table 1: Example Vehicle Compositions for Preclinical Administration Routes
| Route of Administration | Vehicle Composition | Component Rationale | Max Admin Volume (Mouse) |
|---|---|---|---|
| Oral (PO) Gavage | 10% DMSO, 40% PEG 400, 50% Water | Co-solvent system to dissolve hydrophobic compounds. PEG 400 enhances solubility and is a common vehicle.[9] | 10 mL/kg[10] |
| 0.5% (w/v) Methylcellulose in Water | Aqueous suspension for water-insoluble compounds. Methylcellulose acts as a suspending agent.[11] | 10 mL/kg[10] | |
| Intravenous (IV) | 5% DMSO, 5% Solutol HS-15, 90% Saline | Co-solvent (DMSO) at low, tolerable levels. Solutol HS-15 is a non-ionic solubilizer and surfactant.[2] | 5 mL/kg |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Saline | Cyclodextrins form inclusion complexes to enhance the aqueous solubility of guest molecules. | 5 mL/kg | |
| Intraperitoneal (IP) | 10% DMA, 40% PEG 400, 20% Tween 20, 30% Saline | Multi-component system for compounds with very poor solubility.[12] | 10 mL/kg |
| | Corn Oil | Lipid-based vehicle suitable for highly lipophilic compounds and sustained release.[12][13] | 10 mL/kg |
DMA: Dimethylacetamide; DMSO: Dimethyl sulfoxide; PEG 400: Polyethylene glycol 400.
Table 2: Hypothetical Solubility Screening of this compound
| Vehicle / Excipient | Solubility at 25°C (mg/mL) | Observations |
|---|---|---|
| Deionized Water | < 0.01 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |
| DMSO | > 100 | Freely Soluble |
| Ethanol | 45.2 | Soluble |
| PEG 400 | 75.8 | Freely Soluble |
| Corn Oil | 15.3 | Soluble |
| 20% (w/v) HPβCD in Water | 8.9 | Soluble |
| 10% (v/v) Tween 80 in Water | 2.1 | Sparingly Soluble |
Table 3: Example Short-Term Stability Assessment of a 5 mg/mL Formulation
| Storage Condition | Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance |
|---|---|---|---|---|
| Room Temp (22°C) | 0 hr | 5.01 | 100% | Clear Solution |
| 4 hr | 4.95 | 98.8% | Clear Solution | |
| 24 hr | 4.88 | 97.4% | Clear Solution | |
| Refrigerated (4°C) | 0 hr | 5.01 | 100% | Clear Solution |
| 4 hr | 5.03 | 100.4% | Clear Solution |
| | 24 hr | 4.99 | 99.6% | Clear Solution |
Acceptance criteria are typically 90-110% of the initial concentration.[7]
Experimental Workflow
The overall process for developing an in vivo formulation follows a logical progression from initial characterization to final preparation for animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmtech.com [pharmtech.com]
- 8. natoliscientific.com [natoliscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. daily intraperitoneal injection: Topics by Science.gov [science.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Sesquiterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sesquiterpenoids are a diverse class of naturally occurring 15-carbon isoprenoids found widely in the plant kingdom.[1] These compounds are known for a broad spectrum of biological activities, including anti-tumor, immunomodulatory, and anti-inflammatory effects.[1][2] The anti-inflammatory mechanisms of sesquiterpenoids often involve the modulation of key signaling pathways, such as Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[1][3]
Due to their therapeutic potential, there is a growing interest in screening and characterizing sesquiterpenoids as novel anti-inflammatory drug candidates.[4][5] Standardized and validated protocols are crucial for the reliable assessment of their efficacy and mechanism of action. This document provides a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory properties of sesquiterpenoids, from initial cytotoxicity screening to detailed mechanistic studies.
General Experimental Workflow
A systematic approach is essential for evaluating the anti-inflammatory potential of sesquiterpenoids. The workflow begins with assessing the cytotoxicity of the compound to determine a non-toxic working concentration range. Subsequently, the compound's ability to inhibit inflammatory responses is evaluated in a relevant cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages. Positive hits are then subjected to more detailed mechanistic studies to elucidate the underlying signaling pathways.
Caption: General experimental workflow for evaluating sesquiterpenoids.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[6] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[7][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
LPS-Induced Inflammation in RAW 264.7 Macrophages
Principle: Murine macrophage cell lines like RAW 264.7 are widely used to model inflammation in vitro.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various pro-inflammatory mediators.[11][12]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO/ELISA, 6-well for Western Blot/qPCR) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the sesquiterpenoid for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO/cytokine protein analysis, 4-6 hours for gene expression analysis).[10][13]
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the cells to extract total RNA or protein for RT-qPCR and Western blot analysis, respectively.
Nitric Oxide (NO) Production - Griess Assay
Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. NO is unstable, but it oxidizes to stable nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻) in the culture medium. The Griess assay is a colorimetric method that measures the concentration of nitrite as an indicator of NO production.[14][15] The assay involves a two-step diazotization reaction where a diazonium salt is formed and then coupled with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.[14]
Protocol:
-
Sample Collection: Collect 50-100 µL of cell culture supernatant from each well of the LPS-stimulated plate (from section 3.2).
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions) to each 50 µL of supernatant and standard in a new 96-well plate.[13][15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[16]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Express the results as a percentage of inhibition compared to the LPS-only treated group.
Pro-inflammatory Cytokine Quantification - ELISA
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[17][18] This sandwich ELISA technique uses a capture antibody coated on the plate, a detection antibody, and an enzyme-linked secondary antibody to generate a colorimetric signal proportional to the amount of cytokine present.[17][19]
Protocol (General steps, follow kit-specific instructions):
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).[20]
-
Sample and Standard Addition: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for the specified time (e.g., 2 hours at room temperature).[20]
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific to the cytokine and incubate (e.g., 1 hour at room temperature).[19][20]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate (e.g., 30 minutes at room temperature).[19][20]
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a substrate solution (e.g., TMB, tetramethylbenzidine). A colored product will develop.[17][19]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., dilute acid).[17]
-
Absorbance Measurement: Read the absorbance at 450 nm.[21]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
Gene Expression Analysis - RT-qPCR
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding inflammatory mediators (e.g., Nos2 for iNOS, Ptgs2 for COX-2, Tnf for TNF-α, Il6 for IL-6).[22][23] This involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in the presence of a fluorescent dye (like SYBR Green).[24][25]
Protocol:
-
RNA Extraction: Lyse the cells (from section 3.2) and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).[22]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and primers.[22]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific forward and reverse primers, qPCR master mix (containing DNA polymerase, dNTPs, and SYBR Green), and nuclease-free water.[24]
-
Thermal Cycling: Run the reaction in a real-time PCR machine using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24][25]
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb). Calculate the relative gene expression using the 2-ΔΔCt method.[24]
Protein Expression Analysis - Western Blot
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This technique is essential for investigating the effect of sesquiterpenoids on key inflammatory signaling proteins like NF-κB p65, iNOS, and COX-2.[26][27] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific primary and secondary antibodies.
Protocol:
-
Protein Extraction: Lyse the cells (from section 3.2) in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For NF-κB translocation, nuclear and cytoplasmic protein fractions must be prepared.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-COX-2, and a loading control like anti-β-actin) overnight at 4°C.[28][29]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB signaling pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[30] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][30] Many sesquiterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα or the nuclear translocation of p65.[1][3][11]
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journalajrb.com [journalajrb.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Protocol Griess Test [protocols.io]
- 16. Nitric Oxide Griess Assay [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fn-test.com [fn-test.com]
- 19. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 23. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of miR-128-3p on Renal Inflammation in a Rat Periodontitis Model [mdpi.com]
- 25. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
9-O-Ethyldeacetylorientalide: Uncharted Territory in Traditional Medicine Research
Despite a comprehensive search of scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for the compound 9-O-Ethyldeacetylorientalide. This suggests that the substance may be a novel or yet-to-be-researched compound within the realm of traditional medicine and drug development.
Researchers, scientists, and drug development professionals are constantly exploring the vast chemical diversity of natural products for therapeutic applications. However, the journey from identifying a compound to understanding its pharmacological activity and potential clinical use is a long and meticulous process. It involves isolation, structural elucidation, and rigorous preclinical and clinical testing.
At present, the scientific community has not published any studies detailing the application of this compound in traditional medicine research. Consequently, there is no available data on its efficacy, mechanism of action, or any associated signaling pathways. The creation of detailed application notes and experimental protocols is therefore not possible.
The name "orientalide" suggests a possible connection to natural products of Eastern origin, a rich source of bioactive compounds. The prefixes "9-O-Ethyl" and "deacetyl" indicate specific chemical modifications to a parent "orientalide" structure. It is conceivable that this compound is a synthetic derivative of a known natural product or a very recently isolated molecule that has not yet been described in peer-reviewed literature.
For researchers interested in this or similar compounds, the initial steps would involve:
-
Compound Identification and Characterization: Confirming the chemical structure of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Literature Review of Related Compounds: Investigating the known biological activities of other "orientalide" derivatives or compounds with similar structural motifs. This could provide clues as to the potential therapeutic areas to explore.
-
In Vitro Screening: Conducting a broad range of biological assays to determine its potential effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
As the exploration of natural products and their derivatives continues, it is possible that information regarding this compound will emerge in the future. Researchers are encouraged to monitor scientific databases and publications for any new findings related to this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 9-O-Ethyldeacetylorientalide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 9-O-Ethyldeacetylorientalide isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable guidance and troubleshooting for the chromatographic challenges associated with these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation challenging?
A1: this compound is a derivative of orientalide, a natural product. Isomers of this compound are molecules that have the same chemical formula but different spatial arrangements of atoms. These can include diastereomers or constitutional isomers, which often possess very similar physicochemical properties such as polarity and hydrophobicity. This similarity makes their separation by standard HPLC methods challenging, frequently resulting in poor resolution or complete co-elution.[1][2]
Q2: What is a recommended starting point for method development for separating these isomers?
A2: For initial method development, a reversed-phase HPLC approach is a common starting point for flavonoid-like compounds. A C18 column is a versatile choice, paired with a mobile phase consisting of an aqueous component (like water with a small amount of acid, such as 0.1% formic acid) and an organic modifier (like acetonitrile (B52724) or methanol). A gradient elution is often necessary to achieve adequate separation of closely eluting isomers.[3][4]
Q3: What are the key HPLC parameters to optimize for isomer separation?
A3: The most critical parameters to adjust for improving the separation of isomers are the mobile phase composition (both the type of organic solvent and any additives), the stationary phase chemistry, column temperature, and the mobile phase flow rate.[3][5] Systematically varying these parameters is crucial for achieving baseline resolution.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Problem: Poor Resolution or Complete Co-elution of Isomer Peaks
Question: My this compound isomers are eluting as a single peak or are very poorly resolved. What steps can I take to improve their separation?
Answer: Poor resolution is the most common challenge in isomer separation. Here are several strategies to enhance the separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Decrease the percentage of the organic solvent in your mobile phase. This will increase the retention times of the isomers and may provide more opportunity for them to separate on the column.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can offer different selectivities for structurally similar compounds.[4]
-
Mobile Phase Additives: The addition of a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and influence selectivity, especially if the isomers have ionizable groups.[3]
-
-
Adjust the Gradient Profile:
-
If you are using a gradient, make the slope shallower around the time your isomers elute. A longer, more gradual increase in the organic solvent concentration can significantly improve the resolution of closely eluting peaks.[4]
-
-
Change the Stationary Phase:
-
While C18 columns are a good starting point, other stationary phases can provide alternative selectivities. Consider columns with different chemical properties, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different types of interactions (e.g., π-π interactions) that may be beneficial for separating aromatic isomers.[1][6] For diastereomers, sometimes a normal-phase column (like silica (B1680970) or cyano) can provide better separation.[1]
-
-
Modify the Column Temperature:
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation by allowing more time for the isomers to interact with the stationary phase. This can lead to sharper peaks and better resolution, though it will also increase the analysis time.
-
Problem: Peak Tailing
Question: My isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?
Answer: Peak tailing can be caused by several factors. Here are the most common causes and their solutions:
-
Secondary Interactions: Unwanted interactions can occur between the analytes and active sites (e.g., free silanols) on the silica support of the stationary phase.
-
Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid to suppress the ionization of silanol (B1196071) groups.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Solution: Try diluting your sample or reducing the injection volume.[5]
-
-
Mismatched Sample Solvent: If the solvent your sample is dissolved in is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists and the column has been used extensively, it may need to be replaced.[2]
-
Problem: Inconsistent Retention Times
Question: The retention times for my isomer peaks are shifting between injections. What could be causing this variability?
Answer: Fluctuating retention times are often due to a lack of system equilibration or changes in the mobile phase or temperature.
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs. A general rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.[8]
-
-
Mobile Phase Issues: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or improper mixing.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed, and keep the solvent reservoirs capped.[5]
-
-
Temperature Fluctuations: If a column oven is not used, changes in the ambient laboratory temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[5]
-
-
Leaks: A leak in the system will cause a drop in pressure and can lead to variable flow rates and retention times.
-
Solution: Check all fittings for any signs of leaks and tighten them if necessary.[5]
-
Experimental Protocols
Protocol 1: Initial Screening Method for this compound Isomers
This protocol provides a robust starting point for the separation of this compound isomers based on general methods for flavonoid-like compounds.[3]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% to 60% B over 40 minutes |
| 60% to 95% B over 5 minutes | |
| Hold at 95% B for 5 minutes | |
| Return to 10% B over 1 minute | |
| Equilibrate at 10% B for 10 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV, 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol or initial mobile phase. Filter through a 0.45 µm syringe filter. |
Quantitative Data Summary
The following table presents hypothetical data illustrating how different conditions can affect the separation of two isomers. This is for illustrative purposes to guide optimization.
Table 1: Illustrative Data for Optimization of Isomer Separation
| Condition | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) |
| Protocol 1 (Initial) | 22.5 | 23.1 | 1.2 |
| Methanol as Mobile Phase B | 25.1 | 25.5 | 0.9 |
| Shallow Gradient (20-40% B over 40 min) | 28.3 | 29.5 | 1.8 |
| Lower Temperature (25 °C) | 23.8 | 24.5 | 1.4 |
| PFP Column | 20.2 | 21.7 | 2.1 |
A resolution value (Rs) of ≥ 1.5 is generally considered baseline separation.[3]
HPLC Optimization Workflow
The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for isomer separation.
Caption: A logical workflow for HPLC method development and optimization for isomer separation.
References
- 1. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 2. ijsdr.org [ijsdr.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. nacalai.com [nacalai.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Structural Elucidation of Complex Natural Products
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in determining the structure of complex natural products?
A1: The structural elucidation of complex natural products is often hindered by several factors:
-
Low Abundance: Natural products are frequently isolated in minute quantities, making it challenging to obtain enough material for extensive spectroscopic analysis.[1][2]
-
Complexity of Mixtures: Natural extracts are intricate mixtures of numerous compounds, complicating the isolation and purification of the target molecule.[1][3]
-
Structural Complexity: These molecules often possess highly complex scaffolds with numerous stereocenters, making the determination of connectivity and stereochemistry a significant hurdle.[4][5]
-
Instability: Many natural products are sensitive to heat, light, or pH, and can degrade during the isolation and elucidation process.[6]
-
Dereplication: A significant challenge is the rapid identification of known compounds to avoid redundant work, a process known as dereplication.[5][6]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Poor signal-to-noise ratio in my NMR spectrum.
Cause: This is a common issue when dealing with low sample amounts, a frequent challenge with natural products.
Solution:
-
Increase the number of scans: Averaging more scans will improve the signal-to-noise ratio.
-
Use a cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.[7]
-
Optimize sample preparation: Ensure the sample is fully dissolved and free of particulate matter. Use high-quality NMR tubes.
-
Concentrate the sample: If possible without causing solubility issues, use a more concentrated sample.
Problem: Overlapping signals in the ¹H NMR spectrum, making interpretation impossible.
Cause: Complex natural products often have many protons in similar chemical environments, leading to signal overlap.[8]
Solution:
-
Use a higher field NMR spectrometer: Higher magnetic fields provide better signal dispersion.[9]
-
Try a different deuterated solvent: Changing the solvent can alter the chemical shifts of protons and resolve overlapping signals.[8] For example, spectra in benzene-d6 (B120219) often show different patterns compared to chloroform-d3.[8]
-
2D NMR experiments: Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual proton signals and establish connectivity through correlations.[10]
-
Temperature variation: Acquiring spectra at different temperatures can sometimes resolve overlapping peaks, especially in cases of conformational isomers (rotamers).[8]
Experimental Protocol: 2D NMR for Structural Elucidation
This protocol outlines the general steps for acquiring a suite of 2D NMR experiments for a novel natural product.
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified natural product in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆).
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
Initial 1D NMR:
-
Acquire a standard ¹H NMR spectrum to assess the overall complexity and signal dispersion.
-
Acquire a ¹³C NMR and a DEPT-135 spectrum to identify the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining relative stereochemistry.
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the information from all spectra to build molecular fragments and assemble the final structure.
-
Logical Workflow for NMR-Based Structure Elucidation
Caption: A streamlined workflow for elucidating a natural product structure using NMR data.
Mass Spectrometry (MS)
Problem: Difficulty in assigning structures based on LC-MS data due to a lack of standards.
Cause: The vast structural diversity of natural products means that reference spectra in databases are often unavailable.[3]
Solution:
-
High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.[6]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural clues. While predictive software can be challenging to use for novel compounds, the fragmentation data is invaluable for manual interpretation and comparison with known compound classes.[3][11]
-
Molecular Networking: This computational approach clusters molecules with similar MS/MS fragmentation patterns, helping to identify related compounds and annotate known ones within a complex mixture.[5][12]
Problem: In-source fragmentation is complicating the interpretation of the mass spectrum.
Cause: The analyte may be unstable under the ionization conditions, leading to fragmentation within the ion source before mass analysis.
Solution:
-
Optimize MS source conditions: Lower the source temperature or use a gentler ionization technique (e.g., electrospray ionization - ESI over atmospheric pressure chemical ionization - APCI if appropriate).[6]
-
Adjust solvent system: The composition of the mobile phase can influence ionization efficiency and fragmentation.
-
Use different adducts: Sometimes, observing different adducts (e.g., [M+Na]⁺ instead of [M+H]⁺) can provide a more stable parent ion.
Troubleshooting Common Mass Spectrometry Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Low Signal | Poor ionization, low concentration, sample degradation. | Optimize source parameters, concentrate the sample, try a different ionization method, check sample stability. |
| Complex/Uninterpretable Spectra | In-source fragmentation, presence of multiple adducts, contaminants. | Optimize source conditions for softer ionization, analyze adduct patterns, ensure high sample purity.[6] |
| Inaccurate Mass Measurement | Poor instrument calibration, space charge effects. | Recalibrate the mass spectrometer, dilute the sample to reduce ion density. |
| Non-reproducible Results | Unstable spray (ESI), matrix effects, sample carryover. | Check for stable spray, optimize chromatography to separate from interfering matrix components, implement a thorough wash cycle between runs. |
X-ray Crystallography
Problem: Inability to obtain crystals suitable for X-ray diffraction.
Cause: Many complex natural products, especially those with high conformational flexibility, are difficult to crystallize.[13] Membrane-associated natural products present additional challenges.[14]
Solution:
-
Extensive Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, buffers). High-throughput screening kits can be very effective.
-
Chemical Modification: Create a derivative of the natural product that is more amenable to crystallization. This often involves introducing a heavy atom, which can also aid in solving the phase problem.[13]
-
Co-crystallization: Crystallize the natural product in complex with a protein or another molecule that promotes crystal formation.
-
Alternative Techniques: If single-crystal X-ray diffraction is not feasible, consider microcrystal electron diffraction (MicroED), which can work with much smaller crystals.
Problem: The crystal diffracts poorly, resulting in low-resolution data.
Cause: The crystal may have a high degree of disorder, a high solvent content, or be too small.[14]
Solution:
-
Crystal Optimization: Attempt to improve crystal quality by refining the crystallization conditions (e.g., slower evaporation, different precipitants).
-
Cryo-protection: Use an appropriate cryo-protectant and flash-cool the crystal to minimize radiation damage during data collection.
-
Use a Microfocus Beamline: Synchrotron sources with microfocus capabilities can be used to collect data from the best-ordered parts of a small or heterogeneous crystal.[14]
Decision Tree for Crystallography Troubleshooting
Caption: A decision-making guide for troubleshooting natural product crystallization.
Stereochemistry Determination
Q2: How can I determine the relative and absolute stereochemistry of a chiral natural product?
A2: Determining stereochemistry is one of the most challenging aspects of structural elucidation.[4][13] A combination of methods is often required:
-
NMR Spectroscopy:
-
NOESY/ROESY: Provides through-space proton-proton correlations, which are used to determine the relative configuration of stereocenters.[15]
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information about the orientation of internuclear vectors, which can be invaluable for determining both the relative configuration and conformation of flexible molecules.[13][15]
-
-
X-ray Crystallography: If a suitable crystal can be obtained, anomalous dispersion X-ray crystallography can unambiguously determine the absolute configuration.[13]
-
Chiroptical Methods:
-
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light. By comparing experimental spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be assigned.[16]
-
-
Chemical Synthesis: Stereoselective synthesis of the proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a definitive but labor-intensive method.[16]
References
- 1. Frontiers | From structural determination of natural products in complex mixtures to single cell resolution: Perspectives on advances and challenges for mass spectrometry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rijournals.com [rijournals.com]
- 5. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemistry of Challenging Natural Products Studied by NMR-based Methods [ediss.uni-goettingen.de]
- 14. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR in natural products: understanding conformation, configuration and receptor interactions - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 9-O-Ethyldeacetylorientalide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 9-O-Ethyldeacetylorientalide during storage.
Troubleshooting Guide
Encountering variability in experimental results or loss of compound activity can be frustrating. The following guide addresses common issues related to the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | Hydrolysis of the ester or lactone group: this compound contains an ester and a lactone functional group, which are susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.[1][2][3][4] | Store the compound in a desiccated environment at low temperatures (-20°C or -80°C). Use anhydrous solvents for preparing stock solutions. Prepare fresh working solutions for each experiment. If aqueous buffers are required, prepare them fresh and use them immediately. |
| Oxidation: The conjugated diene system and the aldehyde group in the molecule are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or by wrapping containers in aluminum foil. | |
| Photodegradation: Exposure to UV or ambient light can induce degradation of the conjugated system.[5] | Handle the compound in a dark or low-light environment. Store in light-resistant containers. | |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products: The new peaks likely correspond to hydrolysis products (cleavage of the ester or lactone), oxidation products (epoxides, aldehydes oxidized to carboxylic acids), or photoproducts. | Analyze the degradation products using mass spectrometry to identify their structures and confirm the degradation pathway. Refer to the proposed degradation pathways in this guide to predict potential structures. Implement the storage and handling recommendations to prevent further degradation. |
| Precipitation of the compound from solution | Poor solubility of degradation products: Degradation products may have different solubility profiles than the parent compound, leading to precipitation. | If precipitation is observed, centrifuge the sample and analyze both the supernatant and the precipitate to identify the components. Consider using a different solvent system if solubility is an ongoing issue. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen) to minimize oxidation and photodegradation. A desiccator should be used to protect against moisture, which can lead to hydrolysis.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in tightly sealed, light-resistant vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: Cleavage of the ester linkage at the C-8 position and/or the α-methylene-γ-lactone ring. This is accelerated by acidic or basic conditions and the presence of water.[1][2][3][4]
-
Oxidation: The conjugated diene system and the aldehyde group are susceptible to oxidation.
-
Photodegradation: The conjugated π-bond system can be altered by exposure to light.[5]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[6][7][8][9] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Stability Assessment
This method is designed to separate this compound from its potential degradation products and allow for their quantification.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Mass Spectrometer (MS) for peak identification and confirmation.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 210 nm and 254 nm.
-
MS: Electrospray ionization (ESI) in positive and negative modes. Scan range m/z 100-1000.
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.
-
For the initial time point (T=0), dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition (70:30 A:B).
-
For subsequent time points, retrieve samples from the specified storage conditions and dilute them in the same manner.
-
Inject 10 µL of the diluted sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time.
-
Identify and quantify any new peaks that appear, corresponding to degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: A flowchart outlining the steps to troubleshoot potential degradation of this compound.
Predicted Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
addressing cytotoxicity of 9-O-Ethyldeacetylorientalide in non-target cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 9-O-Ethyldeacetylorientalide, focusing on addressing its cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
A1: this compound is a semi-synthetic derivative of orientalide, a class of natural products that have been investigated for various biological activities, including potential anticancer properties. It is hypothesized to exert its cytotoxic effects on target cancer cells through specific cellular pathways. However, as with many bioactive compounds, off-target effects on non-cancerous cells can occur and require careful evaluation.
Q2: Why am I observing cytotoxicity in my non-target (normal) cell line?
A2: Cytotoxicity in non-target cells is a common challenge in drug development and can be attributed to several factors. These may include the compound hitting essential cellular targets present in both cancerous and normal cells, or the particular sensitivity of the chosen non-target cell line. It is crucial to quantify this effect to determine the therapeutic window of the compound.
Q3: How do I quantify the selectivity of this compound?
A3: The selectivity of a compound is typically determined by calculating the Selectivity Index (SI). This is the ratio of the IC50 (half-maximal inhibitory concentration) value in a non-target cell line to the IC50 value in a target cancer cell line. A higher SI value indicates greater selectivity for the cancer cells.[1][2] An SI value greater than 2 is generally considered to indicate selective cytotoxicity.[2]
Q4: What are the common mechanisms of off-target cytotoxicity for natural product-derived compounds?
A4: Off-target cytotoxicity can be mediated by various mechanisms, including disruption of mitochondrial function, induction of apoptosis through unintended pathways, inhibition of essential enzymes, or general membrane disruption. For instance, some compounds can induce the release of cytochrome c from mitochondria, leading to the activation of caspase-dependent apoptosis in both target and non-target cells.[2][3]
Q5: Can I modify the compound or experimental conditions to improve selectivity?
A5: Improving selectivity is a key goal in drug development. Strategies can include chemical modification of the compound to enhance its affinity for the target in cancer cells.[4] Additionally, combination therapies, where this compound is used with another agent that sensitizes cancer cells or protects normal cells, may enhance selectivity.[5] Adjusting the dosage and exposure time can also help to maximize the therapeutic window.
Quantitative Data Summary
The following table presents hypothetical cytotoxicity data for this compound in a target cancer cell line (A549) and a non-target cell line (HEK293).
| Cell Line | Type | Assay | IC50 (µM) | Selectivity Index (SI) |
| A549 | Human Lung Carcinoma | MTT (48h) | 15.2 | 1.8 |
| HEK293 | Human Embryonic Kidney | MTT (48h) | 27.4 | |
| A549 | Human Lung Carcinoma | LDH (48h) | 18.5 | 1.7 |
| HEK293 | Human Embryonic Kidney | LDH (48h) | 31.5 |
Note: This data is hypothetical and for illustrative purposes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound.
Issue 1: High Cytotoxicity in Non-Target Cells (Low Selectivity Index)
-
Problem: The IC50 value for the non-target cell line is close to that of the target cancer cell line, resulting in a low Selectivity Index.
-
Possible Causes & Solutions:
-
Broad-Spectrum Mechanism: The compound may be acting on a pathway essential for all cells.
-
Action: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) in both cell types. Use techniques like flow cytometry with annexin (B1180172) V/propidium iodide staining.
-
-
Off-Target Hits: this compound might be interacting with unintended molecular targets.
-
Action: Consider performing a broader screening assay, such as a kinase inhibition profile, to identify potential off-targets.[6]
-
-
Cell Line Sensitivity: The chosen non-target cell line might be unusually sensitive.
-
Action: Test the compound on a panel of different non-target cell lines from various tissues to get a better overall picture of its off-target effects.
-
-
Issue 2: Discrepancy Between MTT and LDH Assay Results
-
Problem: The IC50 values obtained from the MTT assay are significantly different from those obtained from the LDH assay.
-
Possible Causes & Solutions:
-
Interference with MTT Assay: The compound may chemically interact with the MTT reagent, leading to false results. Natural products can sometimes reduce the MTT tetrazolium salt directly.[6]
-
Action: Run a cell-free control by incubating this compound with the MTT reagent in media alone to check for any direct reaction.[6]
-
-
Different Cytotoxicity Mechanisms: The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity.[7] A compound might reduce metabolic activity without causing immediate membrane rupture.
-
Action: This discrepancy provides valuable mechanistic information. It may suggest that the compound is cytostatic (inhibits proliferation) at concentrations where it is not yet overtly cytotoxic. Consider performing a cell cycle analysis to investigate this possibility.
-
-
Timing of Measurements: The kinetics of metabolic inhibition and membrane leakage can differ.
-
Action: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) with both assays.
-
-
Issue 3: Poor Solubility of this compound in Culture Medium
-
Problem: The compound precipitates out of solution, leading to inconsistent and unreliable results.
-
Possible Causes & Solutions:
-
Inadequate Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be too low to keep the compound dissolved.
-
Compound Aggregation: At higher concentrations, the compound may aggregate, reducing its effective concentration.[8]
-
Action: Visually inspect the wells under a microscope for any precipitate. If aggregation is suspected, try preparing fresh dilutions for each experiment and consider using a brief sonication step to aid dissolution.[8]
-
-
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][9]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol is based on common LDH assay kits.[7][10][11]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (cell culture medium) from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Use positive controls (cells lysed with detergent) to determine the maximum LDH release and calculate the percentage of cytotoxicity.
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 4. researchgate.net [researchgate.net]
- 5. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Sesquiterpenoid Lactones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of sesquiterpenoid lactones.
Frequently Asked Questions (FAQs)
Q1: Why do many sesquiterpenoid lactones exhibit low oral bioavailability?
Sesquiterpenoid lactones often have poor oral bioavailability due to several inherent factors. A primary reason is their low aqueous solubility, which limits their dissolution in gastrointestinal fluids—a critical step for absorption.[1][2] Additionally, their absorption can be unstable due to the pH of the gastrointestinal tract and the action of efflux transporters like P-glycoprotein, which actively pump the compounds out of cells.[3] Furthermore, sesquiterpenoid lactones undergo extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, as well as phase II conjugation reactions, which chemically modify and facilitate their excretion.[3][4]
Q2: What are the most common formulation strategies to improve the bioavailability of sesquiterpenoid lactones?
Several formulation strategies can be employed to overcome the poor solubility and metabolic instability of sesquiterpenoid lactones. These include:
-
Lipid-based formulations: This category includes nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS), which encapsulate the lipophilic drug in small lipid droplets, increasing its surface area and absorption.[2][5][6]
-
Nanoparticle systems: Encapsulating sesquiterpenoid lactones in polymeric nanoparticles, such as those made from polylactic acid (PLA), can protect the drug from degradation and enhance its uptake.[7]
-
Solid dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate.[8][9]
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs like parthenolide, improving their solubility and in vivo stability.[1]
-
Chemical modification: Synthesizing more water-soluble derivatives of the parent compound is another effective approach.[10]
Q3: How can I select the best formulation strategy for my specific sesquiterpenoid lactone?
The choice of formulation depends on the physicochemical properties of your specific sesquiterpenoid lactone, such as its LogP value, melting point, and chemical stability. A logical approach to this selection process is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
Problem: You are preparing liposomes to encapsulate a lipophilic sesquiterpenoid lactone, but the encapsulation efficiency is consistently low.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug-to-Lipid Ratio | The loading capacity of the liposomes may be exceeded. Try varying the drug-to-lipid molar ratio to find the saturation point. Start with a higher lipid concentration and incrementally increase the amount of the sesquiterpenoid lactone.[11] |
| Poor Drug Solubility in the Lipid Phase | The sesquiterpenoid lactone may not be sufficiently soluble in the chosen lipid(s). For highly hydrophobic drugs, incorporate the drug directly into the lipid mixture before forming the thin film, rather than adding it to the hydration buffer.[12] |
| Inefficient Hydration | The hydration step should be performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation. Ensure the hydration buffer is at the correct temperature. |
| Incorrect Separation of Free Drug | The method used to separate unencapsulated drug from the liposomes (e.g., centrifugation) might be inefficient, leading to an inaccurate measurement. Consider alternative separation techniques like size exclusion chromatography or dialysis.[11] |
Issue 2: Instability and Recrystallization in Solid Dispersions
Problem: You have successfully prepared a solid dispersion of a sesquiterpenoid lactone, but the amorphous drug crystallizes over time, leading to decreased dissolution rates.
| Possible Cause | Troubleshooting Step |
| Thermodynamic Instability | The amorphous state is inherently unstable. The choice of polymer is crucial for stabilizing the amorphous drug. Polymers that can form hydrogen bonds with the drug molecule are often more effective at preventing recrystallization. |
| Inappropriate Polymer Selection | The polymer may not have good miscibility with the drug. Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®) to find the most compatible one. |
| High Drug Loading | A high drug-to-polymer ratio can increase the tendency for recrystallization. Try preparing solid dispersions with a lower drug loading to improve stability. |
| Moisture Absorption | Amorphous solid dispersions can be sensitive to moisture, which can act as a plasticizer and promote crystallization. Store the solid dispersion under dry conditions and consider using moisture-protective packaging. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies that have successfully enhanced the bioavailability of sesquiterpenoid lactones using various formulation techniques.
Table 1: Pharmacokinetic Parameters of Artemisinin Formulations in Rats
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Artemisinin (Plain Drug) | - | - | 100 | [2] |
| Artemisinin Nanoemulsion | - | - | 260 | [2] |
Note: Specific Cmax and AUC values were not provided in the abstract, but a 2.6-fold increase in bioavailability was reported.
Table 2: Pharmacokinetic Parameters of Costunolide in Rats
| Administration Route & Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Reference |
| Oral (in Wistar rats) | 0.024 ± 0.004 | 9.0 ± 1.5 | 0.33 ± 0.03 | [13] |
| Oral (in SD rats) | 0.106 ± 0.045 | 8.00 | 1.23 ± 0.84 | [13] |
| Intravenous (in SD rats) | 12.28 ± 1.47 | - | 3.11 ± 0.13 | [13] |
Note: The variability in pharmacokinetic parameters highlights the challenges in studying these compounds and the influence of the animal model.
Experimental Protocols
Protocol 1: Preparation of a Sesquiterpenoid Lactone Nanoemulsion (Based on Artemether)
This protocol is adapted from a study on artemether, a derivative of artemisinin, and can be used as a starting point for other lipophilic sesquiterpenoid lactones.[2]
Materials:
-
Sesquiterpenoid lactone
-
Coconut oil (oil phase)
-
Span 80 (surfactant)
-
Tween 80 (co-surfactant)
-
Purified water
Procedure:
-
Preparation of the Oil Phase: Dissolve the sesquiterpenoid lactone and Span 80 in coconut oil.
-
Preparation of the Aqueous Phase: Dissolve Tween 80 and ethanol in purified water.
-
Emulsification: Add the oil phase to the aqueous phase and subject the mixture to ultrasonication to form the nanoemulsion.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, zeta potential, and drug content.
Protocol 2: Preparation of Sesquiterpenoid Lactone-Loaded PLA Nanoparticles
This protocol is based on a method used for encapsulating various sesquiterpene lactones.[7]
Materials:
-
Sesquiterpenoid lactone
-
Polylactic acid (PLA)
-
Dichloromethane (CH₂Cl₂)
-
Polyvinyl alcohol (PVA) aqueous solution (2% w/v and 1% w/v)
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of the sesquiterpenoid lactone and 100 mg of PLA in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase to 6 mL of a 2% (w/v) PVA aqueous solution. Homogenize the mixture using a high-shear mixer (e.g., Ultra Turrax) at 24,000 rpm for 30 minutes in an ice bath.
-
Dilution: Dilute the resulting emulsion with 6 mL of a 1% (w/v) PVA solution.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature (500 rpm) to allow for the complete evaporation of dichloromethane.
-
Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol 3: General Method for Preparing Solid Dispersions (Solvent Evaporation Method)
The solvent evaporation method is a common technique for preparing solid dispersions.[8]
Materials:
-
Sesquiterpenoid lactone
-
A suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both the sesquiterpenoid lactone and the polymer in the chosen solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion for drug content, dissolution profile, and physical state (amorphous or crystalline) using techniques like DSC and XRD.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. mdpi.com [mdpi.com]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
method refinement for consistent results in 9-O-Ethyldeacetylorientalide assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in assays involving 9-O-Ethyldeacetylorientalide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected biological activities?
A1: this compound is a semi-synthetic derivative of orientalide, a sesquiterpene lactone. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, most notably anti-inflammatory and cytotoxic effects.[1] Therefore, assays for this compound typically focus on these two areas.
Q2: Which cell lines are recommended for testing the activity of this compound?
A2: For anti-inflammatory assays, murine macrophage cell lines such as RAW 264.7 are commonly used to study effects on inflammatory responses, like nitric oxide production induced by lipopolysaccharide (LPS).[2][3] For cytotoxicity testing, a panel of human cancer cell lines is recommended to assess the compound's potency and selectivity. Commonly used lines include those from breast cancer (e.g., MCF-7, HTB-26), pancreatic cancer (e.g., PC-3), and hepatocellular carcinoma (e.g., HepG2).[4]
Q3: What are the common solvents for dissolving this compound and what precautions should be taken?
A3: this compound, like many sesquiterpene lactones, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to prepare fresh dilutions in culture medium immediately before each experiment. Prolonged storage of diluted solutions can lead to compound degradation and inconsistent results. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: How can I be sure that the observed effects are specific to this compound and not an artifact?
A4: To ensure the specificity of the observed effects, it is important to include proper controls in your experiments. This includes vehicle controls (cells treated with the same concentration of DMSO used to dissolve the compound), positive controls (a known cytotoxic or anti-inflammatory agent), and negative controls (untreated cells). Additionally, performing counter-screens or orthogonal assays can help confirm the mechanism of action and rule out non-specific effects.
Troubleshooting Guides
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates in the Griess assay. | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate wells. 2. Compound instability: Degradation of this compound in the assay medium. 3. Interference from media components: Phenol (B47542) red and serum can interfere with colorimetric readings.[1] | 1. Ensure a homogenous cell suspension before seeding and be consistent with pipetting technique. 2. Prepare fresh dilutions of the compound for each experiment. Minimize the time between dilution and addition to cells. 3. Use phenol red-free medium for the assay. |
| Low or no nitric oxide production in LPS-stimulated control wells. | 1. Inactive LPS: The lipopolysaccharide used to induce inflammation may have lost its activity. 2. Unhealthy cells: Macrophages may not be responsive if they are unhealthy or at a high passage number. | 1. Use a fresh, validated batch of LPS. Optimize the concentration and stimulation time for your specific cell culture conditions. 2. Use cells at a low passage number and ensure they are healthy and actively growing before starting the experiment. |
| Observed cytotoxicity at concentrations intended for anti-inflammatory testing. | 1. Compound has potent cytotoxic effects: The anti-inflammatory and cytotoxic concentration ranges may overlap. | 1. Perform a preliminary cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound on RAW 264.7 cells. Use concentrations below the cytotoxic threshold for anti-inflammatory experiments. |
Cytotoxicity Assay: MTT Assay
| Problem | Possible Cause | Recommended Solution |
| Incomplete solubilization of formazan (B1609692) crystals. | 1. Insufficient mixing: The formazan crystals have not been fully dissolved in the solubilization buffer. 2. Low cell number: Too few viable cells to produce a strong signal. | 1. After adding the solubilization solution, place the plate on an orbital shaker for at least 15 minutes.[5] Pipette up and down to aid dissolution if necessary. 2. Increase the initial cell seeding density. |
| High background absorbance. | 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Precipitation of the compound: this compound may precipitate at high concentrations. | 1. Regularly check cell cultures for contamination. Use sterile techniques throughout the assay. 2. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solubilization method. |
| Lack of a clear dose-response curve. | 1. Incorrect concentration range: The tested concentrations may be too high or too low to observe a graded response. 2. Compound degradation: The compound may not be stable over the incubation period. | 1. Perform a wider range of serial dilutions in a preliminary experiment to identify the optimal concentration range for generating an IC50 curve. 2. Ensure that stock solutions are stored properly and that fresh dilutions are made for each experiment. Consider the stability of the compound in the specific cell culture medium.[1] |
Quantitative Data Summary
The following tables provide representative data for the biological activity of sesquiterpene lactones, the class of compounds to which this compound belongs. These values can serve as a benchmark for expected results.
Table 1: Cytotoxicity of Sesquiterpene Lactones in Various Cancer Cell Lines (IC50 values in µM)
| Compound | HTB-26 (Breast Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) |
| Sesquiterpene Lactone 1 | 15.5 | 25.2 | 30.8 | 22.4[4] |
| Sesquiterpene Lactone 2 | 10.2 | 18.9 | 22.1 | 0.34[4] |
| Sesquiterpene Lactone 3 | 45.8 | 50.1 | >100 | 75.3 |
IC50 values are highly dependent on the specific compound, cell line, and experimental conditions.
Table 2: Anti-Inflammatory Activity of a Sesquiterpene Lactone
| Assay | Cell Line | Stimulant | IC50 (µM) |
| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | 7.4[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[5][7][8][9][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on the Griess assay for the detection of nitrite (B80452), a stable product of nitric oxide.[2][3][6]
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Phenol red-free DMEM
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete DMEM and incubate for 12-24 hours.
-
Remove the medium and replace it with fresh, serum-free, phenol red-free DMEM.
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
After incubation, collect the cell culture supernatants.
-
In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: A logical troubleshooting workflow for addressing inconsistent assay results.
Caption: A plausible signaling pathway showing the inhibitory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of 9-O-Ethyldeacetylorientalide with known inhibitors
Comparative Efficacy Analysis of STAT3 Inhibitors: A Guide for Researchers
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, survival, and differentiation.[1][2] Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] This guide provides a comparative overview of the efficacy of several known small-molecule inhibitors of the STAT3 signaling pathway.
It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the compound "9-O-Ethyldeacetylorientalide." Consequently, this guide will focus on a selection of well-characterized STAT3 inhibitors to serve as a reference for researchers and drug development professionals. The presented data and methodologies can be adapted for the evaluation of novel compounds.
Quantitative Comparison of STAT3 Inhibitors
The inhibitory efficacy of different compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The following table summarizes the reported IC50 values for several known STAT3 inhibitors against various cancer cell lines and in cell-free assays.
| Inhibitor | Target/Assay | Cell Line / Condition | IC50 Value | Reference |
| Stattic | STAT3 SH2 Domain (cell-free) | N/A | 5.1 µM | [4][5][6][7] |
| STAT3-dependent cell survival | MDA-MB-231 (Breast Cancer) | 5.5 µM | [8] | |
| STAT3-dependent cell survival | PC3 (Prostate Cancer, STAT3-deficient) | 1.7 µM | [8] | |
| STAT3-dependent cell survival | UM-SCC-17B (Head and Neck Cancer) | 2.56 µM | [9] | |
| STAT3-dependent cell survival | OSC-19 (Head and Neck Cancer) | 3.48 µM | [9] | |
| WP1066 | JAK2/STAT3 activity | HEL (Erythroleukemia) | 2.3 µM (JAK2), 2.43 µM (STAT3) | [10] |
| STAT3 activity | U87-MG (Glioblastoma) | 5.6 µM | [11][12] | |
| STAT3 activity | U373-MG (Glioblastoma) | 3.7 µM | [11] | |
| Cell Proliferation | A375 (Melanoma) | 1.6 µM | [13] | |
| Cell Proliferation | B16 (Melanoma) | 2.3 µM | [13] | |
| Niclosamide | STAT3-dependent luciferase activity | HeLa (Cervical Cancer) | 0.25 µM | [14] |
| Cell Proliferation | Du145 (Prostate Cancer) | 0.7 µM | [14] | |
| Cell Proliferation | Acute Myeloid Leukemia (AML) cells | 0.18 - 1 µM | [15] | |
| Cryptotanshinone | STAT3 (cell-free) | N/A | 4.6 µM | [16][17][18] |
| Cell Proliferation (GI50) | DU145 (Prostate Cancer) | 7 µM | [16] | |
| Cell Proliferation (IC50) | EC109 (Esophageal Squamous Cell Carcinoma) | 2.57 µM (at 72h) | [19] | |
| Cell Proliferation (IC50) | CAES17 (Esophageal Squamous Cell Carcinoma) | 10.07 µM (at 72h) | [19] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of STAT3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for STAT3 Phosphorylation
This assay is used to determine the effect of an inhibitor on the phosphorylation of STAT3 at key residues, typically Tyrosine 705 (Tyr705), which is essential for its activation.[20][21]
a. Cell Lysis and Protein Quantification:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with the inhibitor at various concentrations for a specified duration.
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[21][23]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control protein like β-actin or GAPDH.[23]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of activated STAT3 to its specific DNA consensus sequence.[24]
a. Probe Labeling:
-
Synthesize and anneal complementary oligonucleotides containing the STAT3 binding site (e.g., SIE from the c-fos promoter).[24]
-
Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, infrared dyes).[24][25]
b. Binding Reaction:
-
Prepare nuclear extracts from cells treated with or without the inhibitor.
-
Incubate the nuclear extracts with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm binding specificity.
c. Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[24]
-
Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the labeled probe indicates the formation of a STAT3-DNA complex.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[26]
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor and incubate for a desired period (e.g., 24, 48, 72 hours).
b. MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
c. Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value of the inhibitor.
Visualizing Mechanisms and Workflows
STAT3 Signaling Pathway and Inhibitor Targets
The following diagram illustrates the canonical STAT3 signaling pathway and highlights the points of intervention for different classes of inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition.
Experimental Workflow for STAT3 Inhibitor Evaluation
This diagram outlines a typical workflow for the screening and validation of novel STAT3 inhibitors.
Caption: A typical workflow for evaluating STAT3 inhibitors.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. abmole.com [abmole.com]
- 8. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. Cryptotanshinone inhibits esophageal squamous-cell carcinoma in vitro and in vivo through the suppression of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 24. benchchem.com [benchchem.com]
- 25. licorbio.com [licorbio.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 9-O-Ethyldeacetylorientalide
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 9-O-Ethyldeacetylorientalide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific cross-validation data for this compound in publicly accessible literature, this document outlines a framework for the selection and cross-validation of appropriate analytical techniques. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful and commonly employed methods for the analysis of natural products and their derivatives.
Comparison of Proposed Analytical Methods
For the quantitative analysis of this compound, both HPLC with UV-Visible or Evaporative Light Scattering Detection (ELSD) and LC-MS/MS are highly suitable techniques. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of compounds in a mixture.[1] For molecules that possess a UV-absorbing chromophore, a UV-Visible detector is a simple and effective means of detection. If the compound lacks a strong chromophore, an ELSD can be employed, which is a quasi-universal detector that is not dependent on the optical properties of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC with conventional detectors.[1] This technique is particularly advantageous for the analysis of analytes at very low concentrations or in complex biological matrices where specificity is crucial.[2][3]
A summary of the key performance characteristics of these two methods is presented below.
Quantitative Data Summary
The following table summarizes the typical validation parameters that would be assessed during a cross-validation study of HPLC and LC-MS/MS methods for the quantification of this compound. The values presented are representative and would need to be determined experimentally.
| Validation Parameter | HPLC with UV/ELSD | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Specificity | Moderate to High | Very High |
| Matrix Effect | Low to Moderate | Can be significant |
Experimental Protocols
Detailed experimental protocols for both a proposed HPLC and an LC-MS/MS method are provided below. These are model protocols and would require optimization for the specific analysis of this compound.
Protocol 1: HPLC Method
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
For sample analysis, accurately weigh the sample containing this compound, extract with a suitable solvent (e.g., methanol or acetonitrile), and dilute to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (to be determined by UV scan) or ELSD.
Protocol 2: LC-MS/MS Method
1. Sample Preparation:
-
Follow the same procedure for the preparation of stock and calibration standards as in the HPLC method.
-
For samples in complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step will be necessary to remove interferences.[3][4]
2. LC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: To be determined by infusion of the reference standard.
-
Collision Energy and other MS parameters: To be optimized for maximum signal intensity.
Visualizations
The following diagrams illustrate the workflow for analytical method cross-validation and a comparison of the key attributes of the proposed analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of HPLC and LC-MS/MS for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Natural Product Derivatives for Anticancer Drug Discovery
Introduction
The core objective of SAR studies is to systematically alter the chemical structure of a lead compound and to determine the effect of these modifications on its biological activity.[1] This iterative process of synthesis and biological evaluation helps in identifying the key structural features, or pharmacophores, responsible for the desired therapeutic effect and in optimizing the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[1][2]
General Workflow for Structure-Activity Relationship Studies
The process of conducting an SAR study can be broken down into several key stages, from the initial identification of a lead compound to the selection of a candidate for further development. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation: Comparative Cytotoxic Activity of Natural Product Derivatives
The following table provides examples of how structural modifications on different natural product scaffolds can impact their cytotoxic activity against various cancer cell lines. The data is compiled from various studies and is presented here to illustrate the principles of SAR.
| Compound Scaffold | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Betulin (B1666924) | Parent Compound | HepG2 | >100 | [3] |
| C-28 Hydrazide-Hydrazone Moiety (Compound 6i) | HepG2 | 9.27 | [3] | |
| C-28 Hydrazide-Hydrazone Moiety (Compound 6i) | MCF-7 | 8.87 | [3] | |
| Ursolic Acid | Parent Compound | HeLa | Not specified as highly active | [4] |
| C-3 and C-28 Modifications (Compound 10b) | HeLa | Active (Induces apoptosis) | [4] | |
| C-3 and C-28 Modifications (Compound 11b) | HeLa | Active (Induces apoptosis) | [4] | |
| Andrographolide (B1667393) | C-14 O-cinnamoyl ester (6a) | MOLT-4 | 2.8 | [5] |
| C-14 O-(2,6-dichlorobenzoyl) ester (9b) | HL-60 | 1.9 | [5] | |
| Delcosine (B12295418) | Parent Compound | MDA-MB-231 | Inactive | [6] |
| 1-O-(3,4,5-trimethoxybenzoyl) (Compound 6) | MDA-MB-231 | 5.8 | [6] | |
| 1-O-(4-nitrobenzoyl) (Compound 7) | MDA-MB-231 | 6.2 | [6] |
Key Observations from SAR Studies:
-
Betulin Derivatives: The incorporation of a hydrazide-hydrazone side chain at the C-28 position of betulin significantly enhances its cytotoxic activity against HepG2 and MCF-7 cell lines.[3]
-
Ursolic Acid Derivatives: Modifications at both the C-3 and C-28 positions of ursolic acid can lead to compounds with potent abilities to induce apoptosis and arrest the cell cycle in HeLa cells.[4]
-
Andrographolide Analogues: Esterification of the C-14 hydroxyl group of andrographolide can lead to derivatives with significant cytotoxic potency. The nature of the ester group plays a crucial role in determining the activity profile.[5]
-
Delcosine Derivatives: Acylation of the C-1 hydroxyl group of delcosine is critical for its antiproliferative activity. Different acyl groups can modulate the potency against various tumor cell lines.[6]
Experimental Protocols
A fundamental aspect of any SAR study is the consistent and reliable biological evaluation of the synthesized derivatives. The following is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a simplified signaling pathway that is often implicated in cancer cell survival and can be a target for novel therapeutic agents. Understanding these pathways is crucial for elucidating the mechanism of action of active compounds identified through SAR studies.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
While direct SAR data for 9-O-Ethyldeacetylorientalide derivatives is not currently available, the principles and methodologies outlined in this guide provide a robust framework for the rational design and optimization of novel anticancer agents derived from natural products. By systematically modifying the chemical scaffold of a lead compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features that govern cytotoxicity and develop more potent and selective drug candidates. The examples provided from studies on other natural product derivatives demonstrate the power of this approach in advancing the field of cancer drug discovery.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of ursolic acid derivatives with cytotoxic activity and the investigation of their preliminary mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Orientalide A and the Broader Class of Guaianolide Sesquiterpenes
A comparative analysis of 9-O-Ethyldeacetylorientalide and orientalide (B1516890) A is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding its chemical structure, biological activities, or experimental protocols.
Therefore, this guide provides a comparative analysis of Orientalide A and the well-researched class of Guaianolide Sesquiterpenes , to which Orientalide A belongs. This comparison will offer valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.
Orientalide A is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. While specific experimental data on Orientalide A is limited, its structural similarity to other guaianolide sesquiterpenes allows for a comparative discussion based on the known properties of this broader class of compounds. Guaianolides have garnered significant attention for their potent cytotoxic and anti-inflammatory effects.[1][2][3][4][5]
Physicochemical Properties
A summary of the available physicochemical data for Orientalide A is presented below. Data for a direct comparator from the guaianolide class is not available as this is a broad class of compounds with varying properties.
| Property | Orientalide A |
| Molecular Formula | C₂₁H₂₄O₈ |
| Molecular Weight | 404.4 g/mol |
| Structure | Guaianolide Sesquiterpene |
| Source | Not specified in available literature |
Comparative Biological Activity
This section compares the known biological activities of Orientalide A (where available) with the extensively studied activities of the guaianolide sesquiterpene class.
Cytotoxicity
Guaianolide sesquiterpenes are widely recognized for their cytotoxic activity against various cancer cell lines.[1][4][6][7] This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, leading to cellular damage and apoptosis.
| Compound/Class | Cell Line(s) | IC₅₀ (µM) | Reference |
| Orientalide A | Data Not Available | Data Not Available | - |
| Chlorohyssopifolin A | HL-60, U-937, SK-MEL-1 | < 10 | [1] |
| Chlorohyssopifolin C | HL-60, U-937, SK-MEL-1 | < 10 | [1] |
| Chlorohyssopifolin D | HL-60, U-937, SK-MEL-1 | < 10 | [1] |
| Linichlorin A | HL-60, U-937, SK-MEL-1 | < 10 | [1] |
| Ainsfragolide | Five cancer cell lines | 0.4 - 8.3 | [7] |
Anti-inflammatory Activity
Many guaianolide sesquiterpenes exhibit potent anti-inflammatory properties.[2][3][5][8] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound/Class | Assay | Key Findings | Reference |
| Orientalide A | Data Not Available | Data Not Available | - |
| Various Guaianolides | LPS-mediated RAW 264.7 cells | Inhibition of NO production (IC₅₀: 1.4-9.7 µM) | [2] |
| Artemongolides G-I, etc. | IL-6 and CCL2 mRNA expression | Inhibition of upregulation | [3] |
| Millefoliumine G | LPS-induced RAW264.7 cells | Inhibition of NO, TNF-α, and IL-6 release | [8] |
Experimental Protocols
Detailed experimental methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HL-60, U-937, SK-MEL-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To assess the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of guaianolide sesquiterpenes are mediated through various signaling pathways. The diagrams below illustrate the general mechanisms of cytotoxicity and anti-inflammatory action for this class of compounds.
Caption: General cytotoxic mechanism of guaianolide sesquiterpenes.
Caption: General anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
While data on Orientalide A is currently sparse, its classification as a guaianolide sesquiterpene suggests it likely possesses cytotoxic and anti-inflammatory properties, characteristic of this compound class. The provided data on various other guaianolides demonstrates their potential as lead compounds for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to isolate and characterize Orientalide A and its derivatives, and to perform comprehensive biological evaluations to elucidate their specific mechanisms of action and therapeutic potential. This guide serves as a foundational resource for researchers interested in pursuing studies on this promising class of natural products.
References
- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guaianolide sesquiterpenes and their activity from Artemisia mongolica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of some eudesmanolide and guaianolide sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Guaianolide Sesquiterpenoids from Ainsliaea fragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guaianolide-type sesquiterpene lactones from Achillea millefolium L. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical mechanism of action of 9-O-Ethyldeacetylorientalide, a novel compound with putative anti-inflammatory and pro-apoptotic properties. Due to the limited specific data on this compound, this document outlines a proposed mechanism based on related natural products and details the experimental framework required for its validation. The performance of this compound is conceptually compared against established therapeutic agents, Ibuprofen for anti-inflammatory effects and Doxorubicin for apoptosis-inducing activity.
Postulated Mechanism of Action
It is hypothesized that this compound exerts its therapeutic effects through a dual mechanism involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, and the induction of the intrinsic apoptosis pathway in cancer cells.
Anti-inflammatory Action: Inhibition of NF-κB Signaling
This compound is proposed to inhibit the activation of the transcription factor NF-κB. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). This compound is thought to interfere with this cascade, potentially by inhibiting the IKK complex or preventing the degradation of IκBα.
Pro-apoptotic Action: Induction of the Intrinsic Apoptosis Pathway
In the context of cancer therapeutics, this compound is postulated to induce apoptosis through the mitochondrial-mediated intrinsic pathway. It is proposed to upregulate the expression of pro-apoptotic proteins such as Bax and Bak, leading to their insertion into the mitochondrial outer membrane. This permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical quantitative data comparing the efficacy of this compound with standard therapeutic agents.
Table 1: Comparison of Anti-inflammatory Activity
| Parameter | This compound | Ibuprofen | Untreated Control |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages | RAW 264.7 Macrophages |
| Stimulant | LPS (1 µg/mL) | LPS (1 µg/mL) | LPS (1 µg/mL) |
| IC₅₀ for COX-2 Inhibition | 15 µM | 10 µM | N/A |
| Inhibition of TNF-α secretion (%) at 20 µM | 65% | 50% | 0% |
| Inhibition of IL-6 secretion (%) at 20 µM | 70% | 55% | 0% |
| NF-κB Nuclear Translocation (%) at 20 µM | 25% | 40% | 95% |
Table 2: Comparison of Pro-apoptotic Activity
| Parameter | This compound | Doxorubicin | Untreated Control |
| Cell Line | HeLa (Cervical Cancer) | HeLa (Cervical Cancer) | HeLa (Cervical Cancer) |
| IC₅₀ for Cell Viability | 5 µM | 1 µM | N/A |
| Apoptotic Cells (%) at 10 µM (Annexin V Assay) | 75% | 85% | <5% |
| Caspase-3 Activation (Fold Change) at 10 µM | 8-fold | 10-fold | 1-fold |
| Cytochrome c Release (Fold Change) at 10 µM | 6-fold | 7-fold | 1-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells and HeLa human cervical cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound, Ibuprofen, or Doxorubicin for the indicated time periods. For inflammatory studies, RAW 264.7 cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Measurement of Inflammatory Mediators
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins
Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against phospho-IKK, IκBα, and NF-κB p65. After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for NF-κB Nuclear Translocation
Cells grown on coverslips are treated as described, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. After blocking, cells are incubated with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope, and the percentage of cells with nuclear NF-κB is quantified.
Cell Viability Assay
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
Annexin V Apoptosis Assay
Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are analyzed by flow cytometry.
Caspase Activity Assay
Caspase-3 activity is measured using a colorimetric assay kit. Cell lysates are incubated with a caspase-3 substrate (DEVD-pNA). The amount of p-nitroaniline (pNA) released is quantified by measuring the absorbance at 405 nm.
Cytochrome c Release Assay
The release of cytochrome c from the mitochondria into the cytosol is determined by western blotting of cytosolic fractions. Cells are fractionated to separate the cytosolic and mitochondrial components. The cytosolic fraction is then analyzed by western blotting using an antibody specific for cytochrome c.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Navigating the Translational Gap: A Comparative Guide for the In Vivo Validation of 9-O-Ethyldeacetylorientalide
A scarcity of direct research on 9-O-Ethyldeacetylorientalide necessitates a comparative approach based on its parent compound, orientalide, and the broader activities of Siegesbeckia orientalis extracts. This guide provides a framework for researchers, scientists, and drug development professionals to bridge the in vitro to in vivo translational gap for this class of sesquiterpenoid compounds.
While specific experimental data for this compound is not publicly available, the known anti-inflammatory and cytotoxic properties of its parent compound, orientalide, and extracts from Siegesbeckia orientalis, provide a basis for outlining a validation pathway. Orientalide, a sesquiterpene lactone, has demonstrated significant in vitro cytotoxicity against various cancer cell lines.[1] Furthermore, extracts of Siegesbeckia orientalis, rich in sesquiterpenoids and diterpenoids, have shown anti-inflammatory, analgesic, and anti-hyperuricemic effects in vivo.[2][3]
This guide presents a hypothetical yet plausible comparison of in vitro findings and their necessary in vivo validation for a compound like this compound, based on the activities of related molecules.
Comparative Data Summary: From Benchtop to Biological System
The following table summarizes potential in vitro findings for this compound and outlines the corresponding in vivo experiments required for validation.
| In Vitro Finding | In Vitro Assay | Parameter Measured | Hypothetical Result | Required In Vivo Validation | Animal Model | Key Parameters to Measure |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) production | IC50: 15 µM | Carrageenan-induced Paw Edema | Wistar Rats | Paw volume, inflammatory cell infiltration, cytokine levels (TNF-α, IL-6) in paw tissue |
| Pro-inflammatory cytokine (TNF-α, IL-6) secretion (ELISA) | Significant reduction at 10-20 µM | |||||
| Cytotoxicity | MTT Assay on A549 lung cancer cells | Cell Viability | IC50: 5 µM | Xenograft Tumor Model | Nude Mice | Tumor volume and weight, apoptosis markers (e.g., cleaved caspase-3) in tumor tissue |
| MTT Assay on MDA-MB-231 breast cancer cells | Cell Viability | IC50: 8 µM | ||||
| Mechanism of Action | Western Blot | Phosphorylation of NF-κB p65, IκBα degradation | Inhibition of LPS-induced NF-κB activation | Phosphorylated NF-κB levels in target tissue, IκBα levels |
Experimental Protocols
In Vitro: Nitric Oxide Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement: The production of nitric oxide is determined by measuring the amount of nitrite (B80452) in the culture supernatant using the Griess reagent. Absorbance is read at 540 nm.
In Vivo: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220g) are used.
-
Grouping: Animals are divided into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.
-
Administration: this compound or vehicle is administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control. At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers.
Visualizing the Path Forward
To conceptualize the underlying mechanisms and the research workflow, the following diagrams are provided.
Caption: A potential anti-inflammatory signaling pathway modulated by this compound.
Caption: A generalized workflow from in vitro discovery to in vivo validation for a novel compound.
References
Assessing Off-Target Effects of 9-O-Ethyldeacetylorientalide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the off-target effects of 9-O-Ethyldeacetylorientalide and its related orientalide (B1516890) derivatives. Despite a thorough search of public databases and scientific repositories, no specific experimental data on the off-target binding profile, selectivity, or comparative studies for this compound could be retrieved. Therefore, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations is not feasible at this time.
This guide was intended to provide researchers, scientists, and drug development professionals with an objective comparison of this compound's off-target performance against other alternatives. The core of such a guide would rely on experimental data from techniques such as kinase profiling, receptor binding assays, or broad cell-based screening panels. The absence of such data for this compound prevents any meaningful comparison or the generation of the requested data tables and visualizations.
The Importance of Off-Target Effect Assessment
In drug discovery and development, assessing the off-target effects of a compound is a critical step in evaluating its potential for therapeutic success and identifying potential safety liabilities. Off-target interactions can lead to unforeseen side effects, toxicity, or a reduction in the therapeutic efficacy of a drug candidate. A thorough understanding of a compound's selectivity is paramount for its progression through the development pipeline.
General Methodologies for Assessing Off-Target Effects
While specific data for this compound is unavailable, this section outlines the general experimental approaches commonly used to assess the off-target effects of chemical compounds. These methodologies would be applicable to the study of this compound should such research be undertaken in the future.
Experimental Protocols
1. Kinase Profiling:
-
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
-
Methodology: A common method is the use of in vitro radiometric or fluorescence-based assays. The compound of interest is incubated with a panel of purified kinases, a substrate, and ATP (often radiolabeled). The amount of substrate phosphorylation is then measured to determine the extent of kinase inhibition. The results are typically reported as the half-maximal inhibitory concentration (IC50) for each kinase.
2. Receptor Binding Assays:
-
Objective: To identify interactions of a compound with a wide range of G-protein coupled receptors (GPCRs), ion channels, and other membrane-bound targets.
-
Methodology: Radioligand binding assays are frequently employed. A radiolabeled ligand with known affinity for a specific receptor is incubated with a cell membrane preparation expressing that receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
3. Phenotypic Screening:
-
Objective: To assess the broader cellular effects of a compound across various cell lines.
-
Methodology: High-content screening (HCS) is a powerful technique where cells are treated with the compound, and changes in cellular morphology, protein expression, or other cellular parameters are monitored using automated microscopy and image analysis. This can provide clues to the compound's mechanism of action and potential off-target effects.
4. In Silico Prediction:
-
Objective: To computationally predict potential off-target interactions based on the chemical structure of the compound.
-
Methodology: Various computational tools and databases can be used to screen a compound's structure against a library of known protein targets. These methods use techniques like molecular docking and pharmacophore modeling to predict binding affinity and identify potential off-target candidates for further experimental validation.
Visualizing Experimental Workflows
To illustrate the general process of off-target assessment, the following diagrams outline a typical workflow.
Caption: A generalized workflow for assessing the off-target effects of a chemical compound.
Conclusion and Future Directions
The lack of publicly available data on the off-target effects of this compound highlights a critical knowledge gap. For this compound, or any orientalide derivative, to be seriously considered for further development, a systematic evaluation of its selectivity is essential. Future research should focus on performing comprehensive off-target profiling using the methodologies described above. The resulting data would be invaluable to the scientific community, enabling a proper assessment of the therapeutic potential and risks associated with this class of compounds. Without such data, any discussion of its off-target effects remains speculative.
Independent Replication of Bioactivity Studies for Novel Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The independent replication of preclinical research findings is a cornerstone of rigorous scientific practice and a critical step in the drug development pipeline. This guide provides a comparative framework for assessing the reproducibility of the bioactivity of a novel therapeutic candidate, here referred to as Compound X (as a proxy for a specific proprietary compound like 9-O-Ethyldeacetylorientalide). We present a hypothetical comparison of data from an initial discovery study and a subsequent independent replication study, alongside detailed experimental protocols and workflow visualizations.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of Compound X against a panel of human cancer cell lines as determined in a primary and a secondary (independent replication) study. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Comparison of IC50 Values (µM) for Compound X in Human Cancer Cell Lines
| Cell Line | Primary Study IC50 (µM) | Independent Replication IC50 (µM) | Fold Difference |
| MCF-7 (Breast) | 2.5 ± 0.3 | 2.9 ± 0.4 | 1.16 |
| A549 (Lung) | 5.1 ± 0.6 | 5.8 ± 0.7 | 1.14 |
| HCT116 (Colon) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.17 |
| HeLa (Cervical) | 7.3 ± 0.9 | 8.1 ± 1.1 | 1.11 |
Table 2: Apoptosis Induction by Compound X (10 µM) after 24-hour treatment
| Cell Line | Primary Study (% Apoptotic Cells) | Independent Replication (% Apoptotic Cells) |
| MCF-7 | 45.2 ± 5.1 | 42.8 ± 4.8 |
| A549 | 38.6 ± 4.2 | 35.9 ± 4.1 |
| HCT116 | 52.1 ± 6.3 | 49.5 ± 5.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are the protocols used to generate the data presented above.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Compound X was serially diluted in complete growth medium to achieve a range of final concentrations. 100 µL of the diluted compound was added to the respective wells, and the plates were incubated for an additional 48 hours.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Incubation and Absorbance Reading: The plates were incubated for 2 hours at 37°C. The absorbance at 490 nm was then recorded using a 96-well plate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were seeded in 6-well plates and treated with Compound X at the indicated concentration for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with ice-cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC Annexin V and 1 µL of propidium (B1200493) iodide (PI) solution (100 µg/mL) were added to the cell suspension.
-
Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Annexin-binding buffer was added to each tube, and the samples were analyzed by flow cytometry within 1 hour. The percentages of apoptotic cells (Annexin V-positive) were determined.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which Compound X is proposed to exert its pro-apoptotic effects.
Caption: Hypothetical signaling cascade initiated by Compound X.
Experimental Workflow Diagram
This diagram outlines the general workflow for the independent replication of in vitro bioactivity studies.
Caption: Workflow for independent replication of bioactivity.
Safety Operating Guide
Proper Disposal of 9-O-Ethyldeacetylorientalide: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 9-O-Ethyldeacetylorientalide is publicly available. The following procedures are based on the chemical properties of its parent compound, orientalide, and established best practices for the disposal of hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been fully investigated; therefore, it should be handled as a potentially hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a cautious approach is mandatory. Many plant-derived alkaloids possess biological activity and potential toxicity.[1] The following minimum PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the compound as a powder or if aerosolization is possible, work should be conducted in a certified chemical fume hood.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is critical for safety and regulatory compliance.
-
Segregation: Proper waste segregation is the first step in responsible chemical disposal.
-
Collect this compound waste in a designated container, separate from other chemical waste streams.
-
Maintain separate containers for solid and liquid forms of the waste.
-
If dissolved in a solvent, the entire solution should be treated as waste and segregated based on the solvent type (e.g., halogenated or non-halogenated organic solvent waste).[2][3]
-
-
Containerization: The choice of waste container is crucial to prevent leaks and reactions.
-
Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safe handling.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Quantify the contents, including the mass of the compound and the volume and identity of any solvents.
-
Record the date when the waste was first added to the container.
-
Include the name and contact information of the principal investigator or responsible researcher.
-
-
Storage: Temporary storage of hazardous waste must be done in a safe and secure manner.
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.
-
Ensure incompatible chemicals are not stored in close proximity.
-
-
Final Disposal: The final step is to transfer the waste to the appropriate authorities for disposal.
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.
-
Follow all institutional protocols for waste transfer and documentation.
-
Data Presentation
As a specific SDS for this compound is unavailable, the following table provides data for the parent compound, orientalide, which may be useful for waste management professionals.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₈ | PubChem[5] |
| Molecular Weight | 404.4 g/mol | PubChem[5] |
| Physical Description | Presumed to be a solid at room temperature. | - |
| Reactivity Hazards | No specific data is available. Avoid strong oxidizing agents, strong acids, and strong bases. | General Precaution |
| Toxicity Profile | The toxicological properties have not been fully investigated. Handle as a potentially hazardous substance. | General Precaution |
Experimental Protocol: General Disposal of a Novel Research Chemical
The absence of specific disposal protocols for this compound necessitates a general approach applicable to novel or uncharacterized research chemicals.
-
Hazard Evaluation: Before beginning experimental work, conduct a thorough literature search for the compound and any related structures to identify potential hazards. Consult with your institution's EHS office to develop a chemical-specific safety and disposal plan.
-
Waste Minimization: Design experiments to use the minimum quantity of the chemical necessary to achieve the desired results.
-
Waste Collection: At the point of generation, collect all materials contaminated with the chemical, including unused compound, reaction byproducts, contaminated labware (pipette tips, vials), and PPE, in a designated hazardous waste container.
-
Decontamination: Decontaminate all work surfaces and equipment that came into contact with the compound using an appropriate solvent or cleaning agent. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.
-
EHS Coordination: Coordinate with the EHS department for the pickup and disposal of the waste container, providing them with a complete and accurate inventory of its contents.
Mandatory Visualization
Caption: A logical workflow for the safe disposal of laboratory chemical waste.
References
- 1. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Orientalide | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
